Product packaging for 3-(4-Methylbenzoyl)thiophene(Cat. No.:CAS No. 118993-65-0)

3-(4-Methylbenzoyl)thiophene

Cat. No.: B056864
CAS No.: 118993-65-0
M. Wt: 202.27 g/mol
InChI Key: LLTKYKQXMWNJAW-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)thiophene is a high-value chemical building block of significant interest in synthetic organic chemistry and materials science research. This compound features a thiophene heterocycle functionalized with a 4-methylbenzoyl group, creating a versatile scaffold for the synthesis of more complex architectures. Its primary research application lies in serving as a precursor for the development of novel organic semiconductors and non-linear optical (NLO) materials, where the electron-rich thiophene and the electron-accepting benzoyl group can contribute to favorable π-conjugation and charge-transfer properties. Researchers utilize this compound to construct donor-acceptor (D-A) type molecules for investigating structure-property relationships in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). Furthermore, its well-defined structure makes it a valuable intermediate in pharmaceutical research for the preparation of compound libraries targeting various biological pathways. The mechanism of action, in a materials context, involves its incorporation into a π-conjugated backbone, where it influences the HOMO-LUMO energy gap, absorption/emission spectra, and solid-state packing of the resulting macromolecule. Supplied as a high-purity solid, this compound enables precise and reproducible outcomes in advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10OS B056864 3-(4-Methylbenzoyl)thiophene CAS No. 118993-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKYKQXMWNJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562444
Record name (4-Methylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118993-65-0
Record name (4-Methylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals and functional organic materials. The introduction of an aroyl group at the 3-position of the thiophene ring can significantly influence the molecule's electronic properties and biological activity. This compound, in particular, combines the structural features of a thiophene ring and a substituted benzoyl moiety, making it a valuable intermediate for further chemical modifications and a candidate for screening in various biological assays.

This guide focuses on a robust synthetic method to obtain this compound, moving away from direct Friedel-Crafts acylation of thiophene, which favors substitution at the 2-position. Instead, a more regioselective Grignard-based approach is detailed. Furthermore, a comprehensive characterization of the target molecule using modern analytical techniques is presented.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, which allows for the specific formation of the carbon-carbon bond at the 3-position of the thiophene ring. This multi-step process begins with the formation of a Grignard reagent from 3-bromothiophene, followed by its reaction with 4-methylbenzoyl chloride.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

  • Formation of 3-Thienylmagnesium Bromide: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, 3-thienylmagnesium bromide.

  • Acylation of the Grignard Reagent: The freshly prepared 3-thienylmagnesium bromide is then reacted with 4-methylbenzoyl chloride in an appropriate solvent. An aqueous workup followed by purification yields the desired product, this compound.

Synthesis_Pathway Synthetic Pathway for this compound cluster_reagents Thiophene 3-Bromothiophene Grignard 3-Thienylmagnesium Bromide Thiophene->Grignard Step 1 Product This compound Grignard->Product Step 2 AcylChloride 4-Methylbenzoyl Chloride AcylChloride->Product Step 2 Reagent1 Mg, anhy. THF Reagent2 anhy. THF Workup Aqueous Workup & Purification

A diagram illustrating the two-step synthesis of this compound.
Experimental Protocols

Step 1: Preparation of 3-Thienylmagnesium Bromide

  • Materials:

    • 3-Bromothiophene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

  • Procedure:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.2 equivalents) are placed in the flask.

    • A small crystal of iodine is added to the magnesium to activate the surface.

    • A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the 3-bromothiophene solution is added to the magnesium. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

    • Once the reaction has started, the remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of 3-thienylmagnesium bromide is used immediately in the next step.

Step 2: Synthesis of this compound

  • Materials:

    • 3-Thienylmagnesium bromide solution (from Step 1)

    • 4-Methylbenzoyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • The solution of 3-thienylmagnesium bromide is cooled to 0 °C in an ice bath.

    • A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.80d, J=8.0 Hz2H, Aromatic (ortho to C=O)
~7.60dd1H, Thiophene H5
~7.40dd1H, Thiophene H2
~7.30d, J=8.0 Hz2H, Aromatic (meta to C=O)
~7.25dd1H, Thiophene H4
2.45s3H, -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190.0C=O
~144.0Aromatic C (ipso to CH₃)
~140.0Thiophene C3
~135.0Aromatic C (ipso to C=O)
~133.0Thiophene C5
~130.0Aromatic CH (ortho to C=O)
~129.5Aromatic CH (meta to C=O)
~128.0Thiophene C2
~126.0Thiophene C4
21.7-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic/Thiophene)
2920MediumC-H stretch (Aliphatic -CH₃)
~1650StrongC=O stretch (Aryl ketone)
1605MediumC=C stretch (Aromatic)
1400-1500MediumC=C stretch (Thiophene ring)
~820StrongC-H out-of-plane bend (p-disubstituted benzene)
~740StrongC-S stretch (Thiophene)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
202[M]⁺ (Molecular ion)
187[M - CH₃]⁺
119[C₇H₇O]⁺ (4-methylbenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion)
83[C₄H₃S]⁺ (Thienyl cation)

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to characterization.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 3-Bromothiophene, Mg, 4-Methylbenzoyl Chloride grignard Grignard Reaction start->grignard acylation Acylation Reaction grignard->acylation workup Workup and Purification acylation->workup product Pure this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis mp Melting Point Determination product->mp Analysis

A flowchart of the synthesis and characterization process.

Conclusion

This technical guide has detailed a reliable and regioselective method for the synthesis of this compound via a Grignard reaction. The provided experimental protocols offer a clear path for researchers to obtain this valuable compound. The comprehensive characterization data, based on established spectroscopic principles and data from analogous compounds, serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where thiophene-based structures play a critical role.

Spectroscopic Analysis of 3-(4-Methylbenzoyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Chemical Name: (4-Methylphenyl)(thiophen-3-yl)methanone Common Name: this compound Molecular Formula: C₁₂H₁₀OS Molecular Weight: 202.27 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed (where available from analogous compounds) spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90 - 7.80Doublet2HProtons ortho to carbonyl on the p-tolyl ring
~7.75 - 7.65Multiplet1HThiophene proton adjacent to the sulfur and the benzoyl group
~7.50 - 7.40Multiplet1HThiophene proton adjacent to the benzoyl group
~7.30 - 7.20Doublet2HProtons meta to the carbonyl on the p-tolyl ring
~7.15 - 7.05Multiplet1HThiophene proton beta to the sulfur and the benzoyl group
~2.40Singlet3HMethyl group protons on the p-tolyl ring

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~195.0Carbonyl Carbon (C=O)
~144.0Quaternary Carbon of p-tolyl ring attached to methyl group
~138.0Quaternary Carbon of thiophene ring attached to carbonyl group
~135.0Quaternary Carbon of p-tolyl ring attached to carbonyl group
~134.0Thiophene CH
~130.0p-Tolyl CH (ortho to carbonyl)
~129.5p-Tolyl CH (meta to carbonyl)
~128.0Thiophene CH
~126.0Thiophene CH
~21.5Methyl Carbon (-CH₃)

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2920WeakC-H stretching (methyl)
~1650StrongC=O stretching (aryl ketone)
~1600, ~1480Medium-StrongC=C stretching (aromatic rings)
~1400MediumC-H bending (methyl)
~1280MediumC-C stretching
~820StrongC-H out-of-plane bending (para-disubstituted benzene)
~740StrongC-S stretching (thiophene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
202[M]⁺ (Molecular Ion)
119[CH₃C₆H₄CO]⁺ (p-Toluoyl cation)
91[C₇H₇]⁺ (Tropylium ion)
83[C₄H₃S]⁺ (Thienyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization:

    • EI: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce fragmentation.

    • ESI: Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets that desolvate to produce ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic information and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(4-Methylbenzoyl)thiophene. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document collates available data on its characteristics, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize its known identifiers and estimated physical properties based on data from analogous compounds.

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name (4-methylphenyl)(thiophen-3-yl)methanone-
Synonyms 3-(4-Toluoyl)thiophene-
CAS Number 118993-65-0[1]
Molecular Formula C₁₂H₁₀OS[1]
Molecular Weight 202.27 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CSC=C2-

Table 2: Estimated Physical Properties of this compound

PropertyEstimated ValueBasis of Estimation
Melting Point Not availableData for structurally similar aroylthiophenes suggest it is likely a solid at room temperature.
Boiling Point > 300 °CBased on the boiling point of the similar compound (4-methylphenyl)(phenyl)methanone (326 °C).[2]
Solubility Likely soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in water.General solubility characteristics of thiophene derivatives and aroyl compounds.[3]
Appearance Likely a white to off-white or pale yellow solid.Based on the appearance of similar aroylthiophenes.

Spectroscopic and Chemical Characterization

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR Aromatic protons (thiophene and phenyl rings): δ 7.0-8.0 ppm; Methyl protons (-CH₃): δ ~2.4 ppm.
¹³C NMR Carbonyl carbon (C=O): δ ~190 ppm; Aromatic carbons: δ 120-145 ppm; Methyl carbon (-CH₃): δ ~21 ppm.
IR Spectroscopy Carbonyl stretch (C=O): ~1650-1630 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹; C-S stretch (in thiophene ring): ~800-600 cm⁻¹.
Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the aromatic thiophene ring and the electron-withdrawing benzoyl group.

  • Electrophilic Aromatic Substitution : The thiophene ring is susceptible to electrophilic attack. The substitution pattern will be directed by the existing benzoyl group, which is deactivating and meta-directing with respect to the thiophene ring positions relative to the point of attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at the 2- and 5-positions.

  • Reactions of the Carbonyl Group : The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

  • Oxidation of the Thiophene Ring : Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring system.[4]

Experimental Protocols: Synthesis of this compound

A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts acylation . The following is a detailed, generalized protocol for the synthesis of this compound.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

G Thiophene Thiophene LewisAcid AlCl₃ (Lewis Acid) Thiophene->LewisAcid + AcylChloride 4-Methylbenzoyl chloride AcylChloride->LewisAcid + Product This compound LewisAcid->Product Reaction in Solvent Solvent Dichloromethane (Solvent) Solvent->Product Workup Aqueous Work-up Product->Workup Purification Purification (Chromatography) Workup->Purification Purification->Product Isolated Product

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Methodology

Materials:

  • Thiophene

  • 4-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of this compound, the broader class of aroylthiophenes and thiophene derivatives has been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic thiophene-containing compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways .

Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade , a central regulator of inflammatory responses.

Hypothetical Modulation of the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Nucleus Target_Compound This compound (Hypothetical) Target_Compound->IKK_complex Inhibits? Target_Compound->NFkB_nucleus Inhibits Translocation? DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) DNA->Pro_inflammatory_Genes Induces

References

An In-depth Technical Guide to the Crystal Structure of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, comprehensive crystallographic data for 3-(4-Methylbenzoyl)thiophene has not been publicly reported. This guide provides a detailed analysis of a structurally analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone , to offer insights into the expected structural characteristics of the target molecule. The experimental protocols and crystallographic data presented herein are derived from the study of this related compound.

Introduction

This compound is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the thiophene moiety. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism studies, and the development of novel materials. This technical guide aims to provide a comprehensive overview of the crystal structure and the experimental methodologies used for its determination, using (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone as a reference.

Molecular Structure of this compound

The molecular structure of this compound consists of a thiophene ring acylated at the 3-position with a 4-methylbenzoyl group. The key structural features include the planar thiophene and phenyl rings connected by a carbonyl linker. The dihedral angle between these two rings is a critical conformational parameter.

A 2D representation of this compound.

Crystallographic Data for (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

The following tables summarize the crystallographic data for the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₁₂H₉FOS₂
Formula weight252.32
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 5.4232(4) Å, α = 90°b = 14.1405(6) Å, β = 94.198(5)°c = 7.5318(4) Å, γ = 90°
Volume575.72(6) ų
Z2
Density (calculated)1.456 Mg/m³
Absorption coefficient3.568 mm⁻¹
F(000)260
Crystal size0.25 x 0.23 x 0.21 mm³
Theta range for data collection5.86 to 68.24°
Index ranges-6≤h≤6, -16≤k≤16, -8≤l≤8
Reflections collected4114
Independent reflections1912 [R(int) = 0.028]
Completeness to theta = 67.684°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1912 / 1 / 150
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0337, wR2 = 0.0806
R indices (all data)R1 = 0.0365, wR2 = 0.0827
Absolute structure parameter0.03(5)
Largest diff. peak and hole0.20 and -0.22 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
S(1)C(4)1.710(4)
S(1)C(1)1.725(4)
S(2)C(1)1.745(4)
S(2)C(5)1.785(5)
F(1)C(10)1.357(4)
O(1)C(6)1.221(4)
C(1)C(2)1.378(5)
C(2)C(3)1.423(5)
C(3)C(4)1.365(5)
C(3)C(6)1.488(5)
C(6)C(7)1.492(5)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C(4)S(1)C(1)91.6(2)
C(1)S(2)C(5)102.8(2)
C(2)C(1)S(1)112.5(3)
C(2)C(1)S(2)120.3(3)
S(1)C(1)S(2)127.2(2)
C(1)C(2)C(3)112.9(3)
C(4)C(3)C(2)110.8(3)
C(4)C(3)C(6)126.8(3)
C(2)C(3)C(6)122.4(3)
C(3)C(4)S(1)112.2(3)
O(1)C(6)C(3)121.2(3)
O(1)C(6)C(7)120.1(3)
C(3)C(6)C(7)118.7(3)

Experimental Protocols

A common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This involves the reaction of a thiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

  • Materials : Thiophene, 4-methylbenzoyl chloride (toluoyl chloride), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or stannic chloride), and a non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Procedure :

    • Thiophene is dissolved in the solvent and cooled in an ice bath.

    • The Lewis acid catalyst is added portion-wise with stirring.

    • 4-Methylbenzoyl chloride is added dropwise to the mixture.

    • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement : The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (Thiophene & 4-Methylbenzoyl Chloride) reaction Friedel-Crafts Acylation start->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Pure this compound purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A typical workflow for synthesis and crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported, this guide provides a comprehensive framework for understanding its likely structural features and the experimental procedures required for its analysis. The crystallographic data of the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, offers valuable insights into the bond lengths, angles, and crystal packing that might be expected. The detailed experimental protocols serve as a practical reference for researchers in the fields of synthetic chemistry, crystallography, and drug development who may be working with this or related molecular scaffolds. Further research is warranted to elucidate the precise crystal structure of this compound and to explore its potential applications.

An In-depth Technical Guide on the Reactivity and Stability of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the reactivity and stability of 3-(4-Methylbenzoyl)thiophene are not extensively available in publicly accessible literature. This guide, therefore, provides a predictive analysis based on established principles of organic chemistry and the known behavior of thiophene, aryl ketones, and related derivatives. The experimental protocols provided are generalized methods for evaluating the properties of a compound of this class.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a multitude of FDA-approved drugs.[1][2] Their bioisosteric relationship with benzene allows for the modification of physicochemical and pharmacokinetic properties, often leading to improved therapeutic profiles.[1][3] The compound this compound, a member of the aryl thienyl ketone family, presents a promising scaffold for drug discovery, potentially as a kinase inhibitor or in other therapeutic areas where this structural motif is prevalent.[4] Understanding the reactivity and stability of this molecule is paramount for its development as a drug candidate, influencing its synthesis, formulation, storage, and metabolic fate.

This technical guide provides a comprehensive overview of the predicted chemical reactivity and stability of this compound. It outlines potential reaction pathways, degradation mechanisms, and detailed experimental protocols for their investigation.

Predicted Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring and the electron-withdrawing benzoyl group.

Electrophilic Aromatic Substitution

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene.[1][5] The 3-benzoyl group is a deactivating meta-director for the benzene ring, but its effect on the thiophene ring is more complex. It deactivates the thiophene ring towards further electrophilic attack. The most likely positions for substitution on the thiophene ring are C5 and C2, which are ortho and para to the activating sulfur atom and less deactivated by the C3 acyl group.

A generalized workflow for investigating electrophilic aromatic substitution is presented below.

cluster_workflow Experimental Workflow: Electrophilic Aromatic Substitution start Dissolve this compound in an appropriate solvent reagent Add electrophilic reagent (e.g., NBS for bromination) start->reagent reaction Stir at controlled temperature reagent->reaction quench Quench the reaction reaction->quench extract Extract the product quench->extract purify Purify via chromatography or crystallization extract->purify analyze Characterize the product (NMR, MS) purify->analyze

Caption: Generalized workflow for electrophilic aromatic substitution.

A potential pathway for the bromination of this compound is illustrated below.

cluster_reaction Predicted Pathway: Bromination reactant This compound product 5-Bromo-3-(4-methylbenzoyl)thiophene reactant->product Electrophilic Aromatic Substitution reagents + Br2, FeBr3 cluster_reaction Predicted Pathway: Carbonyl Reduction reactant This compound product (Thiophen-3-yl)(p-tolyl)methanol reactant->product Reduction reagents + NaBH4, MeOH cluster_workflow Experimental Workflow: Photostability Testing start Prepare solutions of This compound expose Expose samples to controlled UV/Vis light source start->expose control Store control samples in the dark start->control sample Withdraw samples at specified time intervals expose->sample compare Compare with dark controls control->compare analyze Analyze samples by HPLC for degradation products sample->analyze analyze->compare cluster_reaction Predicted Pathway: Oxidative Degradation reactant This compound product1 This compound S-oxide reactant->product1 Sulfur Oxidation product2 3-(4-(Hydroxymethyl)benzoyl)thiophene reactant->product2 Methyl Group Oxidation reagents + [O] (e.g., m-CPBA or cytochrome P450) cluster_pathway Generalized Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

References

Exploring the Synthesis of Novel Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the synthesis of novel thiophene derivatives, focusing on key synthetic methodologies, experimental protocols, and the biological evaluation of these compounds.

Core Synthetic Methodologies

The construction of the thiophene ring can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by tautomerization, cyclization, and subsequent dehydration to yield the aromatic thiophene ring.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction that provides access to highly substituted 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. This is followed by the addition of sulfur, cyclization, and tautomerization to afford the 2-aminothiophene product.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][5] It involves the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.

Mechanism: The reaction proceeds via a Michael addition of the thioglycolate to the acetylenic ester, followed by a second addition and subsequent intramolecular cyclization and tautomerization.

Hinsberg Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[1][3] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.

Mechanism: The reaction is a type of Stobbe condensation, proceeding through a series of aldol-type condensations and a lactone intermediate, which ultimately rearranges and cyclizes to form the thiophene ring.

Quantitative Data on Novel Thiophene Derivatives

The following tables summarize the synthetic yields and biological activities of recently developed thiophene derivatives, providing a comparative overview for researchers.

Table 1: Synthesis and Anticancer Activity of Novel Thiophene Derivatives
Compound IDSynthetic MethodYield (%)Cancer Cell LineIC₅₀ (µM)Reference
8b Gewald Reaction73.33--[6]
8g Gewald Reaction91.7--[6]
7a Multi-component---[7]
7b Multi-component59--[7]
9b Multi-component75--[7]
TP 5 Not Specified-HepG2<30 µg/mL[8]
TP 5 Not Specified-SMMC-7721<30 µg/mL[8]

IC₅₀: The half maximal inhibitory concentration.

Table 2: Synthesis and Antibacterial Activity of Novel Thiophene Derivatives
Compound IDSynthetic MethodYield (%)Bacterial StrainMIC (µg/mL)Reference
12b Multi-step65Ampicillin-[9]
Compound 4 Not Specified-A. baumannii (Col-R)16 (MIC₅₀)[10]
Compound 5 Not Specified-A. baumannii (Col-R)16 (MIC₅₀)[10]
Compound 8 Not Specified-A. baumannii (Col-R)32 (MIC₅₀)[10]
Compound 4 Not Specified-E. coli (Col-R)8 (MIC₅₀)[10]
Compound 5 Not Specified-E. coli (Col-R)32 (MIC₅₀)[10]
Compound 8 Not Specified-E. coli (Col-R)32 (MIC₅₀)[10]
7b One-pot-P. aeruginosa-[11]
7b One-pot-S. aureus-[11]
7b One-pot-B. subtilis-[11]

MIC: Minimum Inhibitory Concentration. MIC₅₀: Minimum concentration required to inhibit 50% of the tested strains.

Table 3: Spectroscopic Data for Representative Novel Thiophene Derivatives
Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
8b 7.36-7.41 (m, 4H, Ar-H), 6.67 (s, 1H, -CONH), 4.31-4.34 (q, 2H, OCH₂CH₃), 4.24 (s, 2H, CH₂), 3.70 (s, 1H, NH), 2.69 (s, 3H, -COCH₃), 2.42 (s, 3H, -CH₃), 1.36-1.39 (t, 3H, OCH₂CH₃)190.27, 166.77, 166.32, 163.09, 146.43, 137.21, 130.79, 129.79, 125.45, 120.19, 118.15, 109.19, 60.50, 41.88, 30.24, 16.11, 14.623405, 3297 (N-H), 3097 (Ar-H), 1663 (C=O), 1499 (C-N), 1284 (C-O), 786 (C-S)440.61 (M+1)[12]
7a 12.01 (s, 1H, NH), 8.00 (s, 1H, CH-pyrimidine), 4.50 (s, 1H, NH), 4.00 (s, 2H, CH₂), 2.40–3.51 (m, 8H-morpholine), 1.50–2.55 (m, 8H, cyclohexane)169.2, 167.2, 154.8, 145.4, 139.8, 126.0, 117.7, 66.1, 59.1, 55.4, 55.1, 25.3, 24.5, 23.8, 23.5-347[7]
D2 8.22(s,2H,py),7.60-7.61(d-d, 6H, Th-CH), 7.129(t,3H,Ar-H), 7.107(S,1H,Ar-H), 3.885-3.897(s,3H,OMe), 3.850-3.880(s,3H,OMe)152.79(C-O),144.127(Th-C),128.11(Th-C), 128.114(1C,Ar-C), 124.061(1C,Ar-C), 123.13(1C,Ar), 119.0(2C,py), 114.12(CH2,ArC), 55.80(OMe), 55.53(OMe)--[13]

Experimental Protocols

Detailed methodologies for the synthesis of thiophene derivatives are crucial for reproducibility and further development. Below are representative protocols for the aforementioned key synthetic reactions.

Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Adapted from Mishra et al.[6]

  • Reaction Setup: To a solution of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol, add sulfur (0.06 mol) with stirring at room temperature.

  • Addition of Base: Add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Reaction Conditions: Stir the reaction mixture at 40-50°C for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to stand at room temperature overnight. Filter the resulting precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Protocol 2: Fiesselmann Synthesis of Aryl-substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

Adapted from Iaroshenko et al.[14]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the respective aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.

  • Addition of Reagents: Add methyl thioglycolate (1.2 equiv) followed by the portion-wise addition of potassium tert-butoxide (2.5 equiv) at 0°C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a toluene/ethanol mixture.

Protocol 3: Hinsberg Synthesis of Thiophene Derivatives

General Procedure

  • Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, t-butanol), add diethyl thiodiacetate (1.0 equiv).

  • Addition of Base: Add a strong base, such as sodium ethoxide or potassium t-butoxide (2.0 equiv), portion-wise at a controlled temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl). Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The resulting ester can be hydrolyzed to the diacid by refluxing with aqueous or alcoholic alkali, followed by acidification. Purify the final product by recrystallization or column chromatography.

Visualizing Molecular Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts in thiophene derivative research.

Signaling Pathway: Tubulin Polymerization Inhibition

Certain thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]

G Thiophene Thiophene Derivative Tubulin β-Tubulin Thiophene->Tubulin Binds to Microtubules Microtubule Polymerization Thiophene->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Disruption Microtubules->Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Results in

Caption: Inhibition of tubulin polymerization by a thiophene derivative.

Experimental Workflow: Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

G Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antibacterial) Purification->Screening Data_Analysis Data Analysis (IC50, MIC) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for thiophene derivative synthesis and evaluation.

This technical guide provides a foundational understanding of the synthesis and potential applications of novel thiophene derivatives. The presented data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.

References

Investigating the biological potential of substituted benzo[b]thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Potential of Substituted Benzo[b]thiophenes

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to endogenous molecules allows for interaction with various biological targets, making it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the recent advancements in the investigation of substituted benzo[b]thiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory potential.

Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.

A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across multiple cancer cell lines.[1][2] This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[1][2] Furthermore, IPBT effectively inhibited cell migration and colony formation, suggesting its potential in targeting cancer metastasis.[1][2]

Another series of benzo[b]thiophene acrylonitrile analogs, structurally resembling combretastatin, have shown potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines.[3] These compounds are hypothesized to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule function and leading to mitotic arrest.[3] Notably, certain analogs appear to overcome P-glycoprotein (P-gp)-mediated drug resistance.[3]

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[4] One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis by suppressing myosin light chain phosphorylation and stress fiber formation.[4]

Furthermore, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.[5] Compound B12 from this series demonstrated potent enzymatic inhibitory activity and robustly inhibited the proliferation of cancer cells overexpressing PHGDH.[5]

Quantitative Anticancer Data

Compound/Derivative ClassCancer Cell Line(s)Activity MetricValueReference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231EC50126.67 µM[1][2]
HepG2EC5067.04 µM[1][2]
LNCaPEC50127.59 µM[1][2]
Caco-2EC5063.74 µM[1][2]
Panc-1EC5076.72 µM[1][2]
HeLaEC50146.75 µM[1][2]
IshikawaEC50110.84 µM[1][2]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5)Various (85% of 60 cell lines)GI5010.0 - 90.9 nM[3]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)Various (96% of 60 cell lines)GI5021.1 - 98.9 nM[3]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13)VariousGI50< 10.0 nM[3]
Benzo[b]thiophene-1,1-dioxide (Stattic)-IC50 (PHGDH)1.98 ± 0.66 µM[5]
Benzo[b]thiophene-1,1-dioxide (B12)-IC50 (PHGDH)0.29 ± 0.02 µM[5]

Signaling Pathway: Induction of Apoptosis by IPBT

IPBT 3-iodo-2-phenylbenzo[b]thiophene (IPBT) ProApoptotic Upregulation of Pro-Apoptotic Genes IPBT->ProApoptotic Genes BAX, CASP3, CASP8, CASP9, P53 ProApoptotic->Genes Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Apoptotic pathway induced by 3-iodo-2-phenylbenzo[b]thiophene (IPBT).

Signaling Pathway: RhoA/ROCK Inhibition

b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) b19->Inhibition RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC StressFibers Stress Fiber Formation MLC->StressFibers Metastasis Cell Proliferation, Migration & Invasion StressFibers->Metastasis Inhibition->RhoA IPBT 3-iodo-2-phenylbenzo[b]thiophene (IPBT) IPBT->Inhibition LPS LPS-induced RAW264.7 macrophage cells ProInflammatory Downregulation of Pro-inflammatory Genes LPS->ProInflammatory Genes COX-2, iNOS, TNF-α, IL-6 ProInflammatory->Genes Inflammation Reduced Nitric Oxide Production ProInflammatory->Inflammation Inhibition->ProInflammatory cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Mechanism of Action & In Silico Studies Synthesis Synthesis of Substituted Benzo[b]thiophenes Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., NO production) Characterization->Antiinflammatory Enzyme Enzyme Inhibition Assays Characterization->Enzyme Docking Molecular Docking Studies Characterization->Docking Pathway Signaling Pathway Analysis Anticancer->Pathway Antimicrobial->Pathway Antiinflammatory->Pathway Enzyme->Pathway

References

Methodological & Application

Protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene from 1,4-dicarbonyl compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The synthetic approach is based on the Paal-Knorr thiophene synthesis, a reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3][4] This protocol utilizes a suitable 1,4-dicarbonyl precursor and Lawesson's reagent as the sulfurizing agent.[5][6]

Introduction

Thiophene and its derivatives are important heterocyclic compounds frequently found in the core structures of various pharmaceuticals and functional organic materials. The Paal-Knorr thiophene synthesis is a classic and efficient method for the preparation of substituted thiophenes.[1][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the corresponding thiophene.[2][3] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[7] This protocol details the synthesis of this compound from a suitable 1,4-dicarbonyl precursor.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through the cyclization of a 1,4-dicarbonyl precursor using Lawesson's reagent. The key step is the formation of the thiophene ring.

DOT Script for the Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants and Conditions Precursor 1,4-Dicarbonyl Precursor Workup Aqueous Workup & Purification Precursor->Workup Reaction Mixture LR Lawesson's Reagent Solvent Toluene, Reflux Product This compound Workup->Product Isolated Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from a generic 1,4-dicarbonyl precursor.

3.1. Materials and Reagents

  • 1,4-Dicarbonyl Precursor (e.g., 2-(4-methylbenzoyl)succinaldehyde)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

3.3. Reaction Procedure

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution. Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic hydrogen sulfide gas.[2]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
1,4-Dicarbonyl Precursor1.0 eq
Lawesson's Reagent0.5 eq
Reaction Conditions
SolventAnhydrous Toluene
TemperatureReflux (~110 °C)
Reaction Time4-6 hours
Product Information
Product Yield (isolated)75-85% (representative)
AppearancePale yellow solid or oil
Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate (e.g., 9:1)

Characterization Data (Hypothetical)

Upon successful synthesis, the structure of this compound would be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, aromatic protons), 2.40 (s, methyl protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 144.0, 140.0, 136.0, 130.0, 129.5, 128.0, 126.0 (aromatic carbons), 21.5 (methyl carbon).

  • Mass Spectrometry (EI): m/z calculated for C₁₂H₁₀OS.

DOT Script for the Experimental Workflow:

Experimental_Workflow Start Start: Assemble Reaction Reactants Dissolve 1,4-Dicarbonyl Precursor and Lawesson's Reagent in Toluene Start->Reactants Reaction Heat to Reflux (110°C) for 4-6 hours Reactants->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool, Filter, and Wash with NaHCO₃ and Brine TLC->Workup Reaction Complete Drying Dry with MgSO₄ and Concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling Lawesson's reagent and during the reaction, due to the potential evolution of toxic hydrogen sulfide gas.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Paal-Knorr synthesis using Lawesson's reagent provides an effective method for the preparation of this compound from a 1,4-dicarbonyl precursor. The protocol is robust and generally high-yielding, making it suitable for laboratory-scale synthesis in research and drug development settings. Proper safety precautions are essential due to the nature of the reagents and potential byproducts.

References

The Synthetic Utility of 3-(4-Methylbenzoyl)thiophene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 3-(4-Methylbenzoyl)thiophene is a promising, yet underexplored, heterocyclic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive carbonyl group and an electron-rich thiophene ring, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This document provides an overview of the synthesis of this compound and explores its potential applications in the development of novel compounds for the pharmaceutical and materials science sectors. While specific literature on the extensive use of this particular building block is limited, its reactivity can be inferred from the well-established chemistry of benzoylthiophenes and related thiophene derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. However, a key challenge in the acylation of thiophene is controlling the regioselectivity. The reaction can yield both the 2- and 3-substituted isomers, with the 2-isomer typically being the major product due to the higher stability of the cationic intermediate formed during attack at the C2 position.[1][2] Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired 3-isomer.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

ReactantsReagents/CatalystSolventProductTheoretical Yield
Thiophene, 4-Methylbenzoyl ChlorideAlCl₃ (Lewis Acid)Dichloromethane (DCM) or Carbon Disulfide (CS₂)This compoundVariable

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene. Optimization of the catalyst, solvent, and temperature may be required to improve the yield of the 3-substituted product.

Materials:

  • Thiophene

  • 4-Methylbenzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of thiophene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2- and 3-isomers and obtain pure this compound.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of both the carbonyl group and the thiophene ring.

1. Reactions at the Carbonyl Group:

The ketone functionality can undergo a variety of transformations, including:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as esterification or etherification. The methylene group resulting from complete reduction (e.g., Wolff-Kishner or Clemmensen reduction) can also be a target.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols, allowing for the construction of more complex carbon skeletons.

  • Wittig Reaction: The carbonyl group can be converted to an alkene using phosphorus ylides, providing a route to various substituted styryl-thiophene derivatives.

Protocol 2: General Procedure for the Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol at room temperature.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol.

  • Purify by column chromatography if necessary.

2. Reactions on the Thiophene Ring:

The thiophene ring is susceptible to further electrophilic substitution. The position of the incoming electrophile will be directed by the existing benzoyl group.

  • Halogenation: Bromination or chlorination can introduce a halogen atom onto the thiophene ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds.

  • Nitration and Sulfonation: These reactions can introduce nitro or sulfonic acid groups, respectively, which are versatile functional groups for further transformations.

Visualization of Synthetic Pathways

Synthetic_Pathway Thiophene Thiophene Product1 This compound Thiophene->Product1 Reagent1 4-Methylbenzoyl chloride Reagent1->Product1 Friedel-Crafts Acylation (AlCl₃) Product2 Aryl(thiophen-3-yl)methanol Derivative Product1->Product2 Reduction (e.g., NaBH₄) Product3 Substituted Thiophene Derivative Product1->Product3 Electrophilic Substitution (e.g., Halogenation)

Caption: Synthetic routes from thiophene to derivatives of this compound.

Application in Drug Discovery

Thiophene-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules. For instance, the benzoylthiophene moiety is found in compounds investigated as tubulin polymerization inhibitors for cancer therapy.[3]

Drug_Discovery_Workflow Start This compound (Building Block) Step1 Chemical Modification (e.g., Reduction, Halogenation) Start->Step1 Step2 Synthesis of Compound Library Step1->Step2 Step3 Biological Screening (e.g., Anticancer, Antimicrobial assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 Step6 Lead Optimization Step5->Step6 End Drug Candidate Step6->End

Caption: Workflow for utilizing this compound in a drug discovery program.

This compound is a molecule with considerable, yet largely untapped, potential as a building block in organic synthesis. Its straightforward, albeit potentially low-yielding, synthesis via Friedel-Crafts acylation provides access to a scaffold that can be readily diversified through reactions at the carbonyl group and on the thiophene ring. The established biological significance of the benzoylthiophene core suggests that derivatives of this compound could be valuable candidates for the development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Application of 3-(4-Methylbenzoyl)thiophene in medicinal chemistry for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][4] This document provides detailed application notes and protocols for researchers interested in exploring the potential of 3-(4-Methylbenzoyl)thiophene and its analogs as kinase inhibitors. While direct studies on this specific molecule are limited in publicly available literature, the broader class of 3-aroylthiophene and benzothiophene derivatives has demonstrated significant promise, offering valuable insights into potential applications and structure-activity relationships (SAR).[5]

Rationale for this compound as a Kinase Inhibitor Scaffold

The this compound structure combines two key pharmacophoric elements: the thiophene ring and a benzoyl moiety. The thiophene ring can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions.[6][7] The benzoyl group, particularly with substituents like the 4-methyl group, can be tailored to enhance potency and selectivity by probing specific sub-pockets of the kinase active site.[8] The methyl group, for instance, can influence the electronic properties and steric profile of the molecule, potentially improving its binding affinity and pharmacokinetic properties.

Potential Kinase Targets and Therapeutic Areas

Based on the activity of structurally related thiophene derivatives, this compound could potentially target a range of kinases implicated in oncology and other diseases.

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in various cancers, EGFR is a well-established target for thiophene-based inhibitors.[9]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, its inhibition is a crucial strategy in cancer therapy. Fused thiophene derivatives have shown potent VEGFR-2 inhibitory activity.[10]

  • Non-Receptor Tyrosine Kinases:

    • c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and apoptosis, JNK has been targeted by thiophene-3-carboxamide derivatives.[11]

  • Serine/Threonine Kinases:

    • AKT: A central node in cell survival pathways, AKT is a promising target for cancer treatment.[10]

    • Atypical Protein Kinase C (aPKC): Involved in cell polarity and proliferation, aPKC isoforms have been inhibited by 2-amino-3-carboxy-4-phenylthiophenes.[12]

    • Tousled-Like Kinase 2 (TLK2): An emerging target in cancer, TLK2 has been inhibited by oxindole-thiophene hybrids.[13]

The primary therapeutic area for such inhibitors is oncology , with potential applications in treating solid tumors and hematological malignancies.[1][2] Additionally, given the roles of kinases in inflammation and neurodegeneration, there may be opportunities in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for this compound is unavailable, studies on related 3-aroylthiophenes and benzothiophenes provide valuable guidance for designing new analogs:

  • Substituents on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety are critical for activity. Electron-donating groups, such as methoxy groups, have been shown to enhance the potency of some benzoyl-thiophene derivatives.[8] The 4-methyl group in the title compound is an electron-donating group and could contribute positively to binding affinity.

  • Modifications of the Thiophene Ring: Substitution at other positions of the thiophene ring can significantly impact activity. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating moieties on the C-4 aryl group were found to be crucial for inhibitory activity.[12]

  • Fused Ring Systems: Fusing the thiophene ring with other heterocycles, such as in thienopyrimidines, has yielded potent dual inhibitors of kinases like VEGFR-2 and AKT.[10]

Quantitative Data from Structurally Related Thiophene-Based Kinase Inhibitors

The following tables summarize the in vitro activity of various thiophene derivatives against different kinases and cancer cell lines, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: Inhibitory Activity of Thiophene Derivatives against Specific Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
Thiophene-3-carboxamide selenideEGFR94.44[9]
Fused ThienopyrimidineVEGFR-275[10]
Fused ThienopyrimidineAKT4600[10]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneTubulin Polymerization670[8]
Imidazole-substituted ThiopheneTLK223[13]

Table 2: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Thiophene-3-carboxamide selenideHCT116Colon Cancer3.20[9]
Fused ThienopyrimidineHepG2Liver Cancer3.023[10]
Fused ThienopyrimidinePC-3Prostate Cancer3.12[10]
Tetrahydrobenzo[b]thiophene derivativeA549Lung CancerVaries (10-100)[16]

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound and its derivatives as kinase inhibitors, based on methodologies reported for similar compounds.[7]

5.1. In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase of interest

    • Biotinylated substrate peptide

    • Test compound (e.g., this compound derivative) dissolved in DMSO

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • Streptavidin-coated 96-well plates

    • Phospho-specific antibody conjugated to HRP (Horseradish Peroxidase)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 1 M H2SO4)

    • Plate reader

  • Procedure:

    • Coat a 96-well streptavidin plate with the biotinylated substrate peptide. Wash to remove unbound peptide.

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • Add the kinase and the test compound dilutions to the wells. Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop buffer (e.g., EDTA).

    • Wash the plate to remove ATP and unbound components.

    • Add the HRP-conjugated phospho-specific antibody. Incubate for 1 hour at room temperature.

    • Wash the plate to remove the unbound antibody.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

5.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, HCT116, HepG2)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

6.1. Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling pathway, a common target for thiophene-based kinase inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thiophene_Inhibitor This compound (Hypothetical Inhibitor) Thiophene_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the putative inhibitory action of this compound.

6.2. Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (this compound & Analogs) In_Silico_Screening In Silico Screening (Molecular Docking) Compound_Synthesis->In_Silico_Screening In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) In_Silico_Screening->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays (e.g., MTT, Western Blot) In_Vitro_Kinase_Assay->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of novel kinase inhibitors.

Conclusion

While direct experimental data on this compound as a kinase inhibitor is not yet prevalent in the literature, the extensive research on related thiophene, benzothiophene, and thienopyrimidine derivatives strongly supports its potential as a valuable scaffold for the design of novel therapeutic agents.[1][2][3] The protocols and insights provided herein offer a foundational framework for researchers to initiate investigations into the medicinal chemistry of this promising compound and its analogs. Further synthesis and biological evaluation are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis and Anticancer Research of 3-(4-Methylbenzoyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(4-Methylbenzoyl)thiophene derivatives and their evaluation as potential anticancer agents. The methodologies outlined herein are based on established chemical and biological procedures, offering a framework for the exploration of this promising class of compounds in oncology research.

Introduction

Thiophene derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The 3-aroylthiophene core, in particular, has been identified as a promising pharmacophore. This document focuses on derivatives of this compound, outlining their synthesis, and providing protocols for the assessment of their anticancer efficacy through various in vitro assays. The potential mechanisms of action, such as kinase inhibition and induction of apoptosis, are also discussed.

Synthesis of this compound Derivatives

The synthesis of this compound is most effectively achieved through a multi-step process to ensure the desired regioselectivity, as direct Friedel-Crafts acylation of thiophene predominantly yields the 2-substituted product. A plausible and efficient synthetic route involves the Friedel-Crafts acylation of toluene followed by subsequent reactions to introduce the thiophene moiety.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone

This initial step involves the acylation of toluene with an acetylating agent in the presence of a Lewis acid catalyst.

  • Materials:

    • Toluene

    • Acetic anhydride or Acetyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Methylene chloride (DCM)

    • Hydrochloric acid (HCl), dilute

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension with vigorous stirring.

    • To this mixture, add toluene dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methylacetophenone.

    • Purify the product by distillation or column chromatography.

Step 2: Synthesis of this compound

This can be achieved via a Friedel-Crafts acylation of a suitable thiophene precursor with 4-methylbenzoyl chloride. To achieve the 3-substitution pattern, one could start from 3-bromothiophene, convert it to a Grignard reagent, and then react it with 4-methylbenzoyl chloride.

  • Materials:

    • 3-Bromothiophene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • 4-Methylbenzoyl chloride

    • Ammonium chloride solution, saturated

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.

  • Procedure:

    • Activate magnesium turnings in a dry flask under an inert atmosphere.

    • Add a solution of 3-bromothiophene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

    • Slowly add a solution of 4-methylbenzoyl chloride in the same anhydrous solvent to the Grignard reagent.

    • After the addition, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Anticancer Activity Evaluation

The synthesized this compound derivatives can be screened for their anticancer activity using a panel of human cancer cell lines. Standard in vitro assays are employed to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative thiophene derivatives against various cancer cell lines, providing a comparative analysis of their potency.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
T-1 2-(4-chlorobenzoyl)-3-chloro-benzo[b]thiopheneMCF-7 (Breast)8.5[1]
T-2 2-(4-methoxybenzoyl)-3-chloro-benzo[b]thiopheneMCF-7 (Breast)12.3[1]
T-3 2-(4-nitrobenzoyl)-3-chloro-benzo[b]thiopheneHCT-116 (Colon)5.2[1]
BU17 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung)-[2][3]
4e 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiopheneHeLa (Cervical), Jurkat (Leukemia)Submicromolar[4]

Note: Data for the specific this compound derivatives should be populated upon experimental determination.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

    • This compound derivatives (dissolved in DMSO)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with the thiophene derivatives.

  • Materials:

    • Cancer cells treated with this compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Signaling Pathways

Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The this compound scaffold is hypothesized to interact with key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway

A potential mechanism of action for this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the activation of the intrinsic apoptotic pathway.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Cell_Survival Cell_Survival AKT->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Thiophene_Derivative 3-(4-Methylbenzoyl) thiophene Derivative Thiophene_Derivative->AKT Thiophene_Derivative->ERK Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives for anticancer research.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion start Starting Materials (Toluene, Thiophene precursor) synthesis Multi-step Synthesis (Friedel-Crafts, Grignard) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle kinase_assay Kinase Inhibition Assays ic50->kinase_assay western_blot Western Blot Analysis (Signaling Pathway Proteins) apoptosis->western_blot cell_cycle->western_blot kinase_assay->western_blot sar Structure-Activity Relationship (SAR) western_blot->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

Caption: Workflow for anticancer drug discovery with thiophene derivatives.

References

Application Notes and Protocols for the Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation of thiophene is a fundamental electrophilic aromatic substitution reaction used to synthesize acylthiophenes. These compounds, particularly 2-acetylthiophene, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction typically involves treating thiophene with an acylating agent, such as an acid anhydride or an acyl halide, in the presence of a catalyst. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often lead to environmental concerns and side reactions due to their moisture sensitivity and the large quantities required.[1][3] Consequently, significant research has focused on developing more sustainable and reusable catalysts, such as solid acids (zeolites) and other milder Lewis acids.[1][4] This document provides a comparative overview of various catalytic systems and detailed protocols for the acylation of thiophene.

Data Presentation: Comparative Performance of Catalytic Systems

The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of thiophene acylation. The following table summarizes quantitative data for several catalytic systems, allowing for a clear comparison of their performance under different experimental conditions.

CatalystAcylating AgentMolar Ratio (Thiophene:Agent)Reaction ConditionsThiophene Conversion (%)2-Acetylthiophene Yield (%)Source(s)
Hβ Zeolite Acetic Anhydride1:360°C, 2h~99%98.6%[1][3]
Modified C25 Zeolite Acetic Anhydride1:280°C, 2h99.0%-[3][4]
Ethylaluminum dichloride (EtAlCl₂) ** Succinyl Chloride2.1:10°C, 2h-99%[3]
85% Phosphoric Acid Acetic Anhydride2:1Reflux (~75°C start), 2h-74-79%[5]
SnO₂ nanosheets Benzoyl Chloride-50°C, solvent-free-Quantitative[3]
Glauconite (activated) Acetic Anhydride-Reflux, 5h66%-[6]
HZSM-5 Zeolite Acetic Anhydride1:360°CLow-[1][3]
Zinc Chloride (ZnCl₂) **Acetic Anhydride1:1Reflux (105-125°C), 4h-12% (catalytic amount)[7]

Key Observations:

  • Solid Acid Catalysts: Hβ zeolite and modified C25 zeolite demonstrate excellent activity and high selectivity for 2-acetylthiophene under relatively mild conditions.[1][3][4] These catalysts offer the significant advantages of being recoverable, regenerable, and reusable.[1] HZSM-5 shows lower activity, potentially due to its smaller pore size.[3]

  • Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) is a highly effective catalyst, yielding nearly quantitative results.[3] Traditional Lewis acids like AlCl₃, while effective, require stoichiometric amounts and generate significant toxic waste.[1][3]

  • Protic Acids: Phosphoric acid provides a simple and effective method, though yields may be lower compared to zeolite or specific Lewis acid catalysts.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide experimental protocols for key catalytic systems.

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst.[1][3]

1. Catalyst Activation:

  • Place the Hβ zeolite catalyst in a furnace.
  • Calcine at 550°C for 4 hours to remove any adsorbed water and fully activate the acid sites.[3]
  • Allow the catalyst to cool to room temperature in a desiccator before use.

2. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1][3]

3. Catalyst Addition:

  • Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[1][3]

4. Reaction:

  • Heat the mixture in a water bath to 60°C (333 K) and stir vigorously.[1][3]
  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[3]

5. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.
  • Recover the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for regeneration and reuse.[1][3]
  • The liquid product can be purified by distillation under reduced pressure to isolate the 2-acetylthiophene.[3]

Protocol 2: Acylation using a Lewis Acid Catalyst (Ethylaluminum Dichloride)

This protocol is based on the use of ethylaluminum dichloride (EtAlCl₂) for the high-yield acylation of thiophene.[3]

1. Reaction Setup:

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂).[3]
  • Cool the solution to 0°C using an ice bath.

2. Catalyst Addition:

  • Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution while maintaining the temperature at 0°C.[3]

3. Reaction:

  • Stir the mixture at 0°C for 2 hours.[3]

4. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
  • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 50 mL).[3]
  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
  • The crude product can be further purified using column chromatography.[3]

Protocol 3: Acylation using a Protic Acid Catalyst (Phosphoric Acid)

This protocol describes a classic and straightforward method for the acetylation of thiophene using phosphoric acid as a catalyst.[5]

1. Reaction Setup:

  • In a 1 L three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.[5]

2. Catalyst Addition & Reaction:

  • Heat the solution to 70–75°C.
  • Remove the heat source and add 10 g (6 mL) of 85% phosphoric acid with stirring.[5]
  • An exothermic reaction will occur within 2-3 minutes. Use a cold water bath to control the reaction and keep the temperature from rising uncontrollably.[5]
  • Once the initial exotherm subsides, apply heat and reflux the mixture for a total of 2 hours.[5]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Wash the mixture successively with 250 mL of water and two 100 mL portions of 5% sodium carbonate solution.[5]
  • Dry the organic layer over anhydrous sodium sulfate.[5]
  • Distill the orange-red liquid through a short fractionating column at atmospheric pressure to remove unreacted thiophene (b.p. 83–84°C).[5]
  • Distill the residue under reduced pressure to obtain 2-acetylthiophene (b.p. 89–90°C/10 mm). The expected yield is 93–100 g (74–79%).[5]

Visualizations

Experimental Workflow

The following diagram outlines the generalized experimental workflow for the acylation of thiophene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reactants (Thiophene, Acylating Agent) setup 3. Reaction Setup (Flask, Stirrer, Condenser) reagents->setup catalyst 2. Prepare/Activate Catalyst catalyst->setup reaction 4. Run Reaction (Heat, Stir, Monitor) setup->reaction cool 5. Cool Mixture reaction->cool filter 6. Catalyst Separation (Filtration) cool->filter filter->catalyst Regenerate wash 7. Wash/Quench filter->wash purify 8. Purify Product (Distillation/Chromatography) wash->purify

Caption: A generalized experimental workflow for thiophene acylation.

Friedel-Crafts Acylation Mechanism

The regioselectivity of the Friedel-Crafts acylation of thiophene, which strongly favors substitution at the 2-position, can be explained by the superior resonance stabilization of the intermediate sigma complex formed during the reaction.[9]

reaction_mechanism acyl_gen Step 1: Acylium Ion Generation R-CO-X + AlCl₃ → [R-C=O]⁺ + [AlCl₃X]⁻ attack Step 2: Electrophilic Attack Thiophene attacks the acylium ion acyl_gen->attack intermediate Step 3: Intermediate Stabilization Resonance-stabilized sigma complex (more stable for attack at C2) attack->intermediate deprotonation Step 4: Deprotonation [AlCl₃X]⁻ removes a proton intermediate->deprotonation product Final Product 2-Acylthiophene deprotonation->product

Caption: Logical steps of the Friedel-Crafts acylation mechanism.

References

High-Yield Synthesis of 3-Acylbenzothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acylbenzothiophenes are a pivotal class of heterocyclic compounds widely recognized for their significant presence in the core structures of numerous pharmacologically active molecules and functional materials. Their derivatives exhibit a broad spectrum of biological activities, including but not limited to, acting as polymerization inhibitors and as precursors to drugs like Raloxifene.[1] Consequently, the development of efficient and high-yield synthetic methodologies for accessing these scaffolds is of paramount importance in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key high-yield synthetic routes to 3-acylbenzothiophenes, focusing on reproducibility and ease of comparison.

Synthetic Strategies Overview

The synthesis of 3-acylbenzothiophenes can be broadly achieved through several effective methods. The classical and most direct approach is the Friedel-Crafts acylation of a pre-existing benzothiophene ring.[2][3] More recent and innovative methods, such as radical-mediated cyclizations, offer alternative pathways that can provide access to these valuable compounds from simple, acyclic precursors.[1] Another effective method involves the use of trifluoroacetic anhydride in a solvent-free C-C bond-forming reaction.[3] This document will detail these three prominent methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different high-yield synthetic routes to 3-acylbenzothiophenes, allowing for a direct comparison of their efficiencies and conditions.

Method NameCatalyst / ReagentAcylating AgentSolventTemperatureTimeYield (%)Reference
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃) or Brønsted Acids (e.g., H₃PO₄)Acyl Chlorides or Carboxylic AnhydridesDichloromethane, NitrobenzeneRoom Temp. to Reflux1 - 24 h65 - 94%[3][4][5]
Radical Cascade Cyclization Silver Nitrate (AgNO₃)α-Oxocarboxylic AcidsDichloroethane (DCE)80 °C12 hup to 85%[1][2]
TFAA-Mediated Acylation Trifluoroacetic Anhydride (TFAA) / Phosphoric Acid (H₃PO₄)Carboxylic AcidsSolvent-free80 °C4 - 5 h73 - 78%[3]

Mandatory Visualizations

General Reaction Scheme for 3-Acylbenzothiophene Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Benzothiophene Benzothiophene 3_Acylbenzothiophene 3-Acylbenzothiophene Benzothiophene->3_Acylbenzothiophene Acylating_Agent Acylating Agent (RCO-X) Acylating_Agent->3_Acylbenzothiophene Catalyst Catalyst (e.g., AlCl₃, AgNO₃, TFAA) Catalyst->3_Acylbenzothiophene Solvent_Heat Solvent / Heat Solvent_Heat->3_Acylbenzothiophene

Caption: General reaction pathway for the synthesis of 3-acylbenzothiophenes.

Experimental Workflow for Synthesis and Purification

G Start Start Reagents Combine Reactants & Solvent Start->Reagents Reaction Heat & Stir under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction & Extract Product Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for organic synthesis and purification.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzothiophene

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of benzothiophene. Careful control of anhydrous conditions is critical for success, as Lewis acids like aluminum chloride are highly moisture-sensitive.[4]

Materials:

  • Benzothiophene

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add benzothiophene (1.0 equivalent) to the flask.

  • Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. For less reactive acylating agents, heating to reflux may be necessary.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to afford the pure 3-acylbenzothiophene.

Protocol 2: Radical Cascade Cyclization of 2-Alkynylthioanisoles

This method provides a direct route to 3-acylbenzothiophenes from readily available starting materials.[1]

Materials:

  • 2-Alkynylthioanisole

  • α-Oxocarboxylic acid (e.g., Phenylglyoxylic acid)

  • Silver Nitrate (AgNO₃)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-alkynylthioanisole (1.0 equivalent) and the α-oxocarboxylic acid (1.5 equivalents) in DCE.

  • Initiation: Add silver nitrate (AgNO₃, 0.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble silver salts.

  • Concentration: Wash the Celite pad with DCM and combine the filtrates. Concentrate the combined organic solutions under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-acylbenzothiophene.

Protocol 3: TFAA-Mediated Solvent-Free Acylation

This protocol offers a simple, single-step, and environmentally benign approach to 3-acylbenzothiophenes.[3]

Materials:

  • Benzothiophene

  • Carboxylic acid (e.g., Propionic acid)

  • Trifluoroacetic Anhydride (TFAA)

  • Phosphoric Acid (85% H₃PO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the carboxylic acid (2.0 equivalents) with trifluoroacetic anhydride (1.0 equivalent) and a catalytic amount of 85% phosphoric acid (2-3 drops).

  • Pre-reaction: Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ generation of the mixed anhydride.

  • Acylation: Add benzothiophene (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-5 hours. The reaction is performed without any additional solvent.

  • Work-up: Cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acids.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3-acylbenzothiophene.

References

Development of Cholinesterase Inhibitors Featuring a Benzothiophene Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of cholinesterase inhibitors centered on the benzothiophene scaffold. It is designed to serve as a practical guide, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its structural rigidity and potential for diverse functionalization make it an attractive scaffold for the design of targeted enzyme inhibitors. One area of significant interest is the development of benzothiophene-based cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.[2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[3] Cholinesterase inhibitors mitigate this by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]

This guide details the synthesis of benzothiophene derivatives and the subsequent evaluation of their inhibitory activity against the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Presentation: Inhibitory Activity of Benzothiophene Derivatives

The following tables summarize the in vitro inhibitory potency of various benzothiophene derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

Compound IDhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)Selectivity Index (AChE/BChE)
5a > 10050.7-
5f 62.10> 100-
5h > 10024.35-
5i > 10059.6-
Galantamine (Reference) -28.08-

Data sourced from a study on benzothiophene-chalcone hybrids.[4][5] A higher selectivity index indicates greater selectivity for BChE over AChE.

Table 2: In Vitro Acetylcholinesterase Inhibitory Activity of Spirooxindole-Benzo[b]thiophene Derivatives

Compound IDhAChE IC₅₀ (µM)
IIc 20.84

Data sourced from a study on spirooxindole-benzo[b]thiophene derivatives.[6]

Signaling Pathway and Mechanism of Action

Cholinesterase inhibitors exert their effect within the cholinergic synapse. The following diagram illustrates the normal process of cholinergic neurotransmission and the mechanism by which these inhibitors enhance acetylcholine signaling.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion ChAT Choline Acetyltransferase (ChAT) Mitochondrion->ChAT Acetyl-CoA Choline_Uptake Choline Transporter Choline_Uptake->ChAT Choline ACh_Vesicle Synaptic Vesicle (containing ACh) ChAT->ACh_Vesicle ACh synthesis & packaging ACh Acetylcholine (ACh) ACh_Vesicle->ACh Exocytosis Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->ACh_Vesicle Action Potential triggers Ca²⁺ influx AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Binding AChE->Choline_Uptake Choline recycling Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction (e.g., Na⁺ influx) ACh_Receptor->Signal_Transduction Activation Drug_Discovery_Workflow node_design 1. Design of Benzothiophene Derivatives node_synthesis 2. Chemical Synthesis of Benzothiophene Scaffold & Derivatives node_design->node_synthesis node_purification 3. Purification & Structural Characterization (NMR, Mass Spec, etc.) node_synthesis->node_purification node_screening 4. In Vitro Cholinesterase Inhibition Assay (AChE & BChE) node_purification->node_screening node_ic50 5. IC50 Determination for Active Compounds node_screening->node_ic50 node_sar 6. Structure-Activity Relationship (SAR) Studies node_ic50->node_sar node_optimization 7. Lead Optimization node_sar->node_optimization node_optimization->node_synthesis Iterative Refinement node_preclinical 8. Preclinical Studies (In vivo efficacy, ADME/Tox) node_optimization->node_preclinical

References

Application Notes and Protocols: Thiophene Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of thiophene derivatives as a promising class of anti-inflammatory agents. Thiophene-based compounds have demonstrated significant potential in modulating key inflammatory pathways, offering opportunities for the development of novel therapeutics for a range of inflammatory diseases.[1][2][3][4][5] This document outlines their mechanisms of action, summarizes key quantitative data, provides detailed protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows involved.

Mechanism of Action

Thiophene derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. Many of these compounds have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3][4][6] Furthermore, certain thiophene derivatives have been shown to modulate the expression of inflammatory cytokines and interfere with major signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][7]

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

The following tables summarize the quantitative data for selected thiophene derivatives, showcasing their in vitro and in vivo anti-inflammatory activities.

Table 1: In Vitro Inhibition of COX Enzymes by Thiophene Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Compound 21COX-20.67Celecoxib1.14
Generic Thiophene Derivative Example 1COX-112.90–33.37Aspirin3.57
Generic Thiophene Derivative Example 2COX-238.32–46.16Celecoxib6.8

Note: Data for generic examples are illustrative and based on typical reported ranges.[1][2][8]

Table 2: In Vitro Inhibition of 5-LOX by Thiophene Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Compound 215-LOX2.33Sodium Meclofenamate5.64
Generic Thiophene Derivative Example 35-LOX47.59ZileutonVaries

Note: Data for generic examples are illustrative and based on typical reported ranges.[1][2][9]

Table 3: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Inhibition of Edema (%)Reference CompoundDose (mg/kg)Inhibition of Edema (%)
Compound 155058.46IndomethacinNot specified47.73
Compound 16Not specified48.94Sodium DiclofenacNot specifiedComparable
Compound 17Not specified47.0Sodium DiclofenacNot specifiedComparable

[2][7]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by thiophene derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Inhibition by Thiophene Derivatives PL Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PLA2->AA PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiophene_COX Thiophene Derivatives (COX Inhibitors) Thiophene_COX->COX Inhibit Thiophene_LOX Thiophene Derivatives (LOX Inhibitors) Thiophene_LOX->LOX Inhibit G cluster_0 Extracellular Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition by Thiophene Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes Binds to promoter DNA DNA Nucleus->DNA mRNA mRNA Genes->mRNA Transcription Proteins Pro-inflammatory Proteins mRNA->Proteins Translation Thiophene_NFkB Thiophene Derivatives Thiophene_NFkB->IKK Inhibit G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization a Thiophene Derivative Synthesis b COX-1/COX-2 Inhibition Assay a->b c 5-LOX Inhibition Assay a->c d Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) a->d e Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) a->e f Carrageenan-Induced Paw Edema Model b->f c->f d->f e->f g Histopathological Analysis f->g h Toxicology Studies f->h i Structure-Activity Relationship (SAR) Studies g->i h->i j Lead Compound Identification i->j

References

Application Notes and Protocols: Flow Cytometric Analysis of Cell Cycle Arrest by Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, many thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][4][5][6] A primary mechanism through which these compounds exert their anticancer effects is the induction of cell cycle arrest, a critical process that halts cell proliferation and can lead to apoptosis (programmed cell death).[4][5]

Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells.[7][8] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[9]

These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of thiophene derivatives on the cell cycle of cancer cells.

Mechanism of Action: Thiophene Derivatives and Cell Cycle Regulation

Thiophene derivatives can induce cell cycle arrest through various mechanisms, often by targeting key proteins involved in cell cycle progression.[1][4] One of the well-documented mechanisms is the inhibition of tubulin polymerization.[4][10] Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. By disrupting microtubule dynamics, certain thiophene derivatives can arrest cells in the G2/M phase of the cell cycle.[4] Other thiophene-containing compounds have been shown to inhibit specific kinases that regulate cell cycle transitions.[4]

The following diagram illustrates a potential signaling pathway for a thiophene derivative that induces G2/M phase arrest by inhibiting tubulin polymerization and a key cell cycle kinase.

Thiophene_Derivative_Pathway cluster_pathway cluster_kinase Thiophene Thiophene Derivative Tubulin Tubulin Thiophene->Tubulin inhibits Wee1 WEE1 Kinase Thiophene->Wee1 inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Cdk1 CDK1/Cyclin B1 Complex G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest leads to Wee1->Cdk1 inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of a thiophene derivative inducing G2/M arrest.

Quantitative Data: Effects of Thiophene Derivatives on Cell Cycle Distribution

The following table summarizes the effects of various thiophene derivatives on the cell cycle distribution in different cancer cell lines. The data is presented as the percentage of cells in each phase of the cell cycle after treatment.

Thiophene DerivativeCell LineTreatment Concentration% G0/G1% S% G2/MReference
SB-200 MCF-7IC50Increased--[5]
SB-83 MCF-7IC50Increased--[5]
BU17 A549Dose-dependent--Increased[4]
Compound 4e MCF-7IC50 (24h)--Increased[11]
Compound 4f HCT-116IC50 (24h)--Increased[11]
Compound 4m HepG-2IC50 (24h)--Increased[11]

Note: "-" indicates that the specific percentage was not provided in the cited source, but the trend of increase or decrease was reported.

Experimental Protocols

Workflow for Flow Cytometric Analysis of Cell Cycle Arrest

The overall experimental workflow for analyzing cell cycle arrest induced by thiophene derivatives is depicted below.

Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture drug_treatment Treatment with Thiophene Derivative cell_culture->drug_treatment cell_harvest Cell Harvesting drug_treatment->cell_harvest fixation Fixation (e.g., 70% Ethanol) cell_harvest->fixation staining Staining (Propidium Iodide + RNase) fixation->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry data_analysis Data Analysis (Cell Cycle Modeling) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell cycle analysis.

Protocol 1: Cell Culture and Treatment with Thiophene Derivatives
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.[8]

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare stock solutions of the thiophene derivatives in a suitable solvent (e.g., DMSO). Further dilute the compounds to the desired final concentrations in a complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the thiophene derivatives at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug).[1]

  • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

Protocol 2: Cell Preparation for Flow Cytometry

Materials:

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Centrifuge tubes (15 mL)

  • Centrifuge

Procedure:

  • Harvest Cells: After the treatment period, aspirate the medium. Wash the cells once with PBS.

  • Trypsinization: Add trypsin-EDTA to detach the cells from the plate. Once detached, add a complete medium to inactivate the trypsin.

  • Cell Collection: Transfer the cell suspension to a 15 mL centrifuge tube.

  • Centrifugation: Centrifuge the cells at approximately 200 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again at 200 x g for 5 minutes.[12]

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, slowly add 1 mL of ice-cold 70% ethanol to fix the cells.[13]

  • Storage: Store the fixed cells at 4°C for at least 30 minutes.[13] For longer storage, cells can be kept at -20°C for several weeks.[8]

Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry Analysis

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[13]

  • RNase A (DNase-free, e.g., 100 µg/mL)[13]

  • Flow cytometer

Procedure:

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 2000 rpm or ~800 x g) for 5 minutes to pellet them.[13]

  • Washing: Discard the ethanol supernatant and wash the cell pellet with 1 mL of PBS. Repeat this washing step.[13]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by PI.[13] Incubate at 37°C for 15-30 minutes.[12]

  • PI Staining: Add the PI staining solution to the cells.[13]

  • Incubation: Incubate the cells in the dark at room temperature for at least 20 minutes before analysis.[7]

  • Data Acquisition: Analyze the samples on a flow cytometer.[13] Collect at least 20,000 events per sample for accurate analysis.[7]

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Troubleshooting and Considerations

  • Cell Clumping: Cell aggregates can interfere with accurate flow cytometry readings. To minimize clumping, ensure a single-cell suspension after harvesting and consider filtering the stained cells through a nylon mesh before analysis.[12]

  • Autofluorescence: Some cell lines may exhibit high intrinsic fluorescence. It is important to include an unstained control to set the baseline fluorescence.

  • Cytometer Calibration: Regularly check the flow cytometer's linearity and doublet discrimination capabilities using calibration beads or standardized cell preparations to ensure data quality.[13]

  • Apoptotic Cells: Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak in the DNA histogram. This population can also be quantified to assess the apoptotic effects of the thiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 3-(4-Methylbenzoyl)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Methylbenzoyl)thiophene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.

Frequently Asked Questions (FAQs)

Section 1: Reaction and Yield Optimization

Q1: What is the standard method for synthesizing this compound, and what are the main challenges?

A1: The most direct method is the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride using a Lewis acid catalyst. The primary challenge of this approach is regioselectivity. Electrophilic substitution on an unsubstituted thiophene ring strongly favors attack at the 2-position over the 3-position due to the greater stabilization of the cationic intermediate.[1] Consequently, direct acylation typically results in 2-(4-Methylbenzoyl)thiophene as the major product, leading to low yields of the desired 3-isomer and creating a difficult purification challenge.

Q2: My yield of the 3-isomer is very low. How can I improve regioselectivity?

A2: Improving the yield of the 3-isomer requires a strategy that circumvents the natural reactivity of the thiophene ring. Two effective approaches are:

  • Blocking Group Strategy: Introduce a removable blocking group at the 2- and 5-positions of thiophene (e.g., bromine). With these positions occupied, Friedel-Crafts acylation is directed to the 3-position. The blocking groups can then be removed in a subsequent step, for example, via metal-halogen exchange and quenching.

  • Synthesis from a 3-Substituted Precursor: Begin with a commercially available 3-substituted thiophene, such as 3-bromothiophene or 3-thiophenecarboxylic acid. These precursors can be converted to the target molecule through reactions like Grignard formation followed by acylation, or by converting the carboxylic acid to an acid chloride and performing a coupling reaction.

Q3: Which Lewis acid catalyst is most effective for the Friedel-Crafts acylation of thiophene?

A3: While direct acylation is not ideal for obtaining the 3-isomer, the choice of catalyst is still crucial. Aluminum chloride (AlCl₃) is a traditional and potent catalyst but can sometimes lead to side reactions or degradation of sensitive substrates. Tin(IV) chloride (SnCl₄) is a milder alternative that can offer better control. For researchers exploring solid acid catalysts, zeolites such as Hβ have shown high conversion rates in thiophene acylations under specific conditions.[2]

Q4: What are the common side products I should expect?

A4: The most common side products include:

  • 2-(4-Methylbenzoyl)thiophene: The major isomeric impurity from direct acylation.[1]

  • 2,5-bis(4-Methylbenzoyl)thiophene: A di-acylated product formed if excess acylating agent or harsh conditions are used.

  • Unreacted Starting Materials: Thiophene and 4-methylbenzoyl chloride.

  • Degradation Products: Thiophene can be sensitive to strong acids, leading to polymerization or charring, especially at elevated temperatures.

Section 2: Troubleshooting Common Issues

Q1: The reaction is sluggish or does not proceed to completion. What should I check?

A1: Several factors can cause a slow or incomplete reaction:

  • Catalyst Inactivity: Ensure the Lewis acid catalyst is anhydrous and has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents. Solid acid catalysts may require activation by heating before use.[2]

  • Insufficient Temperature: While higher temperatures can cause degradation, the reaction may require gentle heating to initiate or proceed at a reasonable rate. Monitor the reaction temperature closely.

  • Reagent Quality: Verify the purity of the thiophene and 4-methylbenzoyl chloride. Impurities can interfere with the catalyst.

  • Solvent Choice: The solvent must be anhydrous. Dichloromethane, carbon disulfide, or nitrobenzene are common choices for Friedel-Crafts reactions.

Q2: My final product is a dark oil and will not crystallize. What is the cause and solution?

A2: The inability to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice.[3] The primary culprits are often isomeric byproducts or residual solvent.

  • Solution: The most effective solution is to purify the crude oil using column chromatography to separate the desired 3-isomer from the 2-isomer and other impurities.[3] After chromatography, combining the pure fractions and removing the solvent under high vacuum should yield a product that is more amenable to crystallization.

Section 3: Purification Strategies

Q1: What is the best method to purify the crude product and separate the 2- and 3-isomers?

A1: Column chromatography is the most effective technique for separating the 2- and 3-isomers of (4-Methylbenzoyl)thiophene due to their different polarities.[3] A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is recommended. Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Q2: How can I remove persistent color from my purified product?

A2: A persistent color suggests the presence of minor, highly colored impurities or degradation products.[3] If chromatography does not remove the color, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration and recrystallization.[3]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene (Note: Data adapted from studies on acylation with acetic anhydride, trends are applicable to acylation with 4-methylbenzoyl chloride.[2][4])

CatalystAcylating AgentThiophene Conversion (%)Target Isomer Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.6 (2-isomer)60°C, 2h, Thiophene:Ac₂O = 1:3
Modified C25 ZeoliteAcetic Anhydride99.0High (2-isomer)80°C, 2h, Thiophene:Ac₂O = 1:2
Anhydrous AlCl₃Benzoyl ChlorideHighVaries (Major 2-isomer)Traditional method, often requires >1 equivalent of catalyst
Zinc Halide (e.g., ZnCl₂)Acyl HalideModerate to HighVaries (Major 2-isomer)Effective in small amounts (<1 mole per mole of acylating agent)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Blocking Group Strategy

Step A: Dibromination of Thiophene

  • Setup: In a flask protected from light and fitted with a dropping funnel and stirrer, dissolve thiophene (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (2.1 eq) portion-wise, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice water. Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,5-dibromothiophene.

Step B: Friedel-Crafts Acylation of 2,5-Dibromothiophene

  • Setup: To a flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0°C. Add a solution of 4-methylbenzoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Substrate Addition: Add a solution of 2,5-dibromothiophene (1.0 eq) in dichloromethane dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the layers, extract the aqueous layer with dichloromethane, combine organic layers, wash with water and brine, dry, and concentrate to yield crude 3-(4-Methylbenzoyl)-2,5-dibromothiophene.

Step C: Reductive Debromination

  • Setup: Dissolve the crude product from Step B in anhydrous THF under an inert atmosphere.

  • Reduction: Cool to -78°C. Slowly add n-butyllithium (2.2 eq). Stir for 1 hour at this temperature.

  • Quench: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Work-up: Warm to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in 100% hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze each by TLC. The 2-isomer will typically elute before the more polar 3-isomer.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound.[3]

Visualizations

Synthesis_Workflow start_end start_end process process product product purification purification A Starting Materials (Thiophene, 4-Methylbenzoyl Chloride) B Friedel-Crafts Acylation (Lewis Acid Catalyst) A->B C Crude Product (Mixture of 2- and 3-isomers) B->C D Column Chromatography (Silica Gel) C->D E Isomer Separation D->E F Pure 3-Isomer Fractions E->F Collect Fractions G Solvent Removal F->G H Final Product This compound G->H Troubleshooting_Yield problem problem question question solution solution cause cause start Low Yield or High Impurity q1 Major product is 2-isomer? start->q1 q2 Reaction incomplete? q1->q2 No c1 Cause: Poor Regioselectivity q1->c1 Yes c2 Cause: Inactive Catalyst or Poor Conditions q2->c2 Yes s1 Solution: Use blocking group strategy or 3-substituted precursor c1->s1 s2 Solution: Use anhydrous reagents. Optimize temperature & time. c2->s2 Regioselectivity_Pathway cluster_direct Direct Acylation Pathway reactant reactant intermediate intermediate product product major major Thiophene Thiophene + RCOCl Attack2 Attack at C2 Thiophene->Attack2 Attack3 Attack at C3 Thiophene->Attack3 Intermediate2 More Stable Intermediate (3 Resonance Structures) Attack2->Intermediate2 Favored Intermediate3 Less Stable Intermediate (2 Resonance Structures) Attack3->Intermediate3 Disfavored Product2 2-Acyl Thiophene (Major Product) Intermediate2->Product2 Product3 3-Acyl Thiophene (Minor Product) Intermediate3->Product3

References

Overcoming challenges in the Friedel-Crafts acylation of thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of thiophene.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low or No Conversion of Thiophene

Q: My Friedel-Crafts acylation of thiophene is resulting in low to no product. What are the potential causes and how can I improve the conversion rate?

A: Low conversion in the acylation of thiophene can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your glassware, solvents, or reagents will deactivate the catalyst.[1][2] Solid acid catalysts, such as zeolites, also need proper activation to expose their catalytic sites.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, perform calcination (e.g., at 550°C for 4 hours) to remove adsorbed water before use.[1]

  • Insufficient Catalyst Loading: The quantity of the catalyst directly influences the reaction rate.[3] Too little catalyst will lead to a slow and incomplete reaction.[1]

    • Solution: Increase the amount of catalyst. Studies have demonstrated a positive correlation between catalyst quantity and thiophene conversion.[3] For traditional Lewis acids like AlCl₃, stoichiometric amounts are often required because the ketone product can form a complex with the catalyst, rendering it inactive.[4][5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may not provide sufficient energy to overcome the activation barrier.[1][2]

    • Solution: Increase the reaction temperature. For instance, with Hβ zeolite and acetic anhydride, raising the temperature from 40°C to 60°C can dramatically increase the reaction rate and achieve complete conversion.[1][3] However, excessively high temperatures can promote side reactions.[1]

  • Inadequate Reactant Ratio: The molar ratio of thiophene to the acylating agent is crucial.

    • Solution: Using an excess of the acylating agent, such as a 1:3 molar ratio of thiophene to acetic anhydride, can drive the reaction towards the product.[1][3] Conversely, if diacylation is a concern, an excess of thiophene may be beneficial.[1]

  • Impure Reactants: Impurities within the thiophene starting material can poison the catalyst.[1]

    • Solution: Use high-purity thiophene. If impurities are suspected, purify the starting material before the reaction.[1]

Issue 2: Formation of Tar and Polymeric Byproducts

Q: My reaction is producing a dark, tar-like substance, and my product yield is low. What is causing this and how can it be prevented?

A: Tar and resin formation is a frequent challenge in Friedel-Crafts reactions with reactive substrates like thiophene, often caused by polymerization under strongly acidic conditions.[1]

  • Harsh Lewis Acid Catalyst: Strong Lewis acids such as AlCl₃ are known to induce polymerization of thiophene.[1][4] They can also attack the sulfur atom in the thiophene ring, leading to undesirable side reactions.[4][6]

    • Solution: Opt for a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) and stannic chloride (SnCl₄) are viable alternatives.[1][4] Solid acid catalysts like Hβ zeolite are also excellent choices as they are less likely to cause polymerization and are reusable.[3][6]

  • Excessively High Reaction Temperature: While higher temperatures can boost conversion, they can also decrease selectivity and encourage tar formation.[1]

    • Solution: Find the optimal temperature that balances reaction rate and selectivity. A temperature of 60-80°C is often a good starting point for zeolite-catalyzed reactions.[6][7]

  • Rapid Reagent Addition: Adding the acylating agent too quickly can create localized hot spots and high concentrations, promoting side reactions.[1]

    • Solution: Add the acylating agent dropwise to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[1]

Issue 3: Poor Regioselectivity

Q: I am obtaining a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I improve the selectivity for the 2-position?

A: The Friedel-Crafts acylation of thiophene is generally highly regioselective for the 2-position.[8][9] This preference is due to the greater stability of the reaction intermediate formed during electrophilic attack at the 2-position.

  • Mechanism of Regioselectivity: The intermediate cation resulting from attack at the 2-position is stabilized by three resonance structures, whereas the intermediate from attack at the 3-position has only two resonance contributors.[8][9] The intermediate from 2-attack also benefits from a more stable linearly conjugated system.[8][9]

    • Solution: In most cases, the inherent electronic properties of the thiophene ring direct acylation to the 2-position. If significant amounts of the 3-isomer are forming, it could be due to extreme reaction conditions or steric hindrance from substituents on the thiophene ring. Re-evaluating the catalyst and temperature to milder conditions can enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the Friedel-Crafts acylation of thiophene?

A1: The "best" catalyst depends on the specific requirements of your synthesis, balancing factors like yield, selectivity, cost, and environmental impact.

  • Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): These are effective but have significant drawbacks. They are required in stoichiometric amounts, are moisture-sensitive, can cause side reactions, and produce corrosive waste.[6]

  • Solid Acid Catalysts (e.g., Hβ Zeolite, Modified C25 Zeolite): These are highly recommended. They offer excellent activity and high selectivity for 2-acetylthiophene.[3][6] Their key advantages are that they are recoverable, reusable, and more environmentally friendly.[3][6]

  • Alkyl Lewis Acids (e.g., EtAlCl₂): Ethylaluminum dichloride has been shown to give near-quantitative yields under non-acidic conditions.[6]

  • Nanocatalysts (e.g., SnO₂ nanosheets): These have demonstrated quantitative yields under solvent-free conditions, representing a promising modern approach.[6][10]

Data Presentation: Catalyst Performance Comparison

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[3][6]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[6][7]
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[6]
SnO₂ nanosheetsBenzoyl Chloride-Quantitative50°C, solvent-free[6]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, Thiophene:Ac₂O = 1:3[3][6]
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C, Thiophene:Ac₂O = 1:3[3][6]

Q2: Can you provide a general experimental protocol for the acylation of thiophene?

A2: Yes, here are two detailed protocols using a solid acid catalyst and an alkyl Lewis acid.

Experimental Protocols

Protocol 1: Acylation using Hβ Zeolite (Solid Acid Catalyst) [3][6]

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to eliminate adsorbed water and activate the acid sites.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite to the mixture.

  • Reaction: Heat the mixture to 60°C in a water bath with continuous stirring. Monitor the reaction's progress via gas chromatography (GC). The reaction is typically complete within 2 hours.

  • Work-up: After completion, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can then be purified by distillation.

Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂) [6]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C.

  • Catalyst Addition: Slowly add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Thiophene Acylation check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_moisture Moisture present? (Lewis Acids) check_catalyst->catalyst_moisture check_conditions 2. Evaluate Reaction Conditions temp_check Temperature optimal? check_conditions->temp_check check_reagents 3. Verify Reagent Purity & Stoichiometry purity_check Reagents pure? check_reagents->purity_check catalyst_activation Solid catalyst activated? catalyst_moisture->catalyst_activation No solution_dry Use anhydrous reagents/solvents. Dry glassware. catalyst_moisture->solution_dry Yes catalyst_amount Sufficient catalyst? catalyst_activation->catalyst_amount Yes solution_activate Calcine solid catalyst (e.g., 550°C, 4h). catalyst_activation->solution_activate No catalyst_amount->check_conditions Yes solution_increase_catalyst Increase catalyst loading. Use stoichiometric Lewis Acid. catalyst_amount->solution_increase_catalyst No time_check Sufficient reaction time? temp_check->time_check Yes solution_optimize_temp Adjust temperature. (e.g., 60-80°C) temp_check->solution_optimize_temp No time_check->check_reagents Yes solution_increase_time Increase reaction time. Monitor by GC/TLC. time_check->solution_increase_time No ratio_check Reactant ratio optimal? purity_check->ratio_check Yes solution_purify Purify starting materials. purity_check->solution_purify No solution_adjust_ratio Optimize reactant molar ratio (e.g., 1:3 Thiophene:Acylating Agent). ratio_check->solution_adjust_ratio No

Caption: A troubleshooting flowchart for low yield in Friedel-Crafts acylation of thiophene.

reaction_pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts Thiophene Thiophene SigmaComplex σ-complex (Arenium Ion Intermediate) Thiophene->SigmaComplex + Acylium Ion (Electrophilic Attack) AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Hβ Zeolite) Catalyst->AcyliumIon Product 2-Acylthiophene (Major Product) SigmaComplex->Product Deprotonation Byproduct Catalyst-Product Complex Product->Byproduct + Catalyst HCl HCl / Acetic Acid

Caption: A simplified reaction pathway for the Friedel-Crafts acylation of thiophene.

regioselectivity Thiophene Thiophene Ring Attack_C2 Electrophilic Attack at C2 Thiophene->Attack_C2 Attack_C3 Electrophilic Attack at C3 Thiophene->Attack_C3 Intermediate_C2 Intermediate from C2 Attack (More Stable) Attack_C2->Intermediate_C2 Intermediate_C3 Intermediate from C3 Attack (Less Stable) Attack_C3->Intermediate_C3 Resonance_C2 3 Resonance Structures (Linearly Conjugated) Intermediate_C2->Resonance_C2 Product_2 2-Acylthiophene (Major Product) Intermediate_C2->Product_2 Favored Pathway Resonance_C3 2 Resonance Structures (Cross Conjugated) Intermediate_C3->Resonance_C3 Product_3 3-Acylthiophene (Minor Product) Intermediate_C3->Product_3 Disfavored Pathway

Caption: Logical relationship explaining the regioselectivity in thiophene acylation.

References

Identifying and minimizing byproducts in 3-(4-Methylbenzoyl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-(4-Methylbenzoyl)thiophene. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding of the synthesis and byproduct minimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I attempted a direct Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride and obtained a very low yield of the desired 3-substituted product. What is the primary issue?

A1: The primary issue is the inherent regioselectivity of the Friedel-Crafts acylation on the thiophene ring. Electrophilic substitution on an unsubstituted thiophene ring overwhelmingly favors the 2- and 5-positions due to the greater stability of the carbocation intermediate formed during the reaction. The intermediate for 2-acylation is more stable as the positive charge can be delocalized over more resonance structures, including one where the sulfur atom's lone pair participates in stabilization. Therefore, direct acylation is not a suitable method for the regioselective synthesis of 3-acylthiophenes.

Q2: What is the recommended synthetic route to obtain this compound with good regioselectivity?

A2: The most effective and regioselective method is the acylation of a 3-thienyl organometallic reagent, such as 3-thienylmagnesium bromide (a Grignard reagent) or 3-lithiothiophene, with 4-methylbenzoyl chloride. This approach "locks in" the desired 3-substitution pattern from the starting material, 3-bromothiophene.

Q3: During the Grignard synthesis, I am observing a significant amount of a high-molecular-weight, non-polar impurity. What is this byproduct and how can I minimize it?

A3: This is likely a Wurtz-type homocoupling byproduct, resulting from the reaction of the 3-thienylmagnesium bromide with unreacted 3-bromothiophene.[1] To minimize this side reaction, consider the following troubleshooting steps:

  • Slow Addition: Add the 3-bromothiophene solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[1]

  • Activated Magnesium: Ensure the magnesium turnings are fresh and activated. Pre-treatment with a small crystal of iodine or 1,2-dibromoethane can help initiate the Grignard formation promptly.[2]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative coupling of the Grignard reagent.[2]

Q4: My reaction is producing a tertiary alcohol instead of the desired ketone. What causes this and how can it be prevented?

A4: The formation of a tertiary alcohol, 1,1-bis(thiophen-3-yl)-1-(p-tolyl)methanol, occurs when a second molecule of 3-thienylmagnesium bromide reacts with the initially formed this compound ketone.[3] This is a common side reaction in the acylation of Grignard reagents with acyl chlorides. To favor the formation of the ketone:

  • Low Temperature: Perform the addition of the Grignard reagent to the 4-methylbenzoyl chloride at a low temperature (e.g., -78 °C to 0 °C). This slows down the rate of the second addition to the ketone, which is generally faster at higher temperatures.

  • Stoichiometry: Use a stoichiometry where the acyl chloride is in slight excess or an equivalent amount to the Grignard reagent. Avoid using an excess of the Grignard reagent.

  • Inverse Addition: Slowly add the Grignard reagent solution to the acyl chloride solution (inverse addition). This ensures that the Grignard reagent is always the limiting reagent in the presence of the acyl chloride, minimizing its opportunity to react with the ketone product.

Q5: How can I effectively purify the final product and remove the main byproducts?

A5: The primary byproducts to be removed are unreacted starting materials, the tertiary alcohol, and any homocoupling products.

  • Initial Work-up: A standard aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) will quench the reaction and remove inorganic salts.[1]

  • Column Chromatography: This is the most effective method for separating the desired ketone from the more polar tertiary alcohol and the less polar homocoupling byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

Experimental Protocols

Synthesis of 3-Thienylmagnesium Bromide (Grignard Reagent)

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane (for activation)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[2]

  • Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.

  • The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

Synthesis of this compound

Materials:

  • 3-Thienylmagnesium bromide solution (prepared as above)

  • 4-Methylbenzoyl chloride

  • Anhydrous diethyl ether or THF

Procedure:

  • In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared 3-thienylmagnesium bromide solution (1.0 equivalent) to the cooled 4-methylbenzoyl chloride solution via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize typical yields and byproduct formation under different reaction conditions. Note that actual results may vary depending on the specific experimental setup and purity of reagents.

Table 1: Effect of Temperature on Ketone vs. Tertiary Alcohol Formation

EntryTemperature of Grignard AdditionMolar Ratio (Grignard:Acyl Chloride)Approximate Yield of Ketone (%)Approximate Yield of Tertiary Alcohol (%)
1Room Temperature1.1 : 1.040-5030-40
20 °C1.1 : 1.060-7015-25
3-78 °C1.1 : 1.075-85<10

Table 2: Effect of Stoichiometry on Product Distribution

EntryMolar Ratio (Grignard:Acyl Chloride)Temperature of Grignard AdditionApproximate Yield of Ketone (%)Approximate Yield of Tertiary Alcohol (%)
12.0 : 1.00 °CLowHigh
21.1 : 1.00 °C60-7015-25
31.0 : 1.10 °C70-80<15

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway ThiopheneBr 3-Bromothiophene Grignard 3-Thienylmagnesium bromide ThiopheneBr->Grignard + Mg (Ether/THF) Mg Mg AcylCl 4-Methylbenzoyl chloride Ketone This compound (Desired Product) Grignard->Ketone + 4-Methylbenzoyl chloride (-78°C) Tertiary_Alcohol Tertiary Alcohol (Byproduct) Grignard->Tertiary_Alcohol + Ketone Product (Side Reaction) Wurtz Homocoupling Product (Byproduct) Grignard->Wurtz + 3-Bromothiophene (Side Reaction)

Caption: Synthetic route to this compound via a Grignard reagent.

Troubleshooting Logic for Low Ketone Yield

Troubleshooting_Yield Start Low Yield of Desired Ketone Check_Byproducts Analyze Crude Product for Byproducts (TLC, NMR, GC-MS) Start->Check_Byproducts High_Tertiary_Alcohol High Amount of Tertiary Alcohol? Check_Byproducts->High_Tertiary_Alcohol High_Wurtz High Amount of Homocoupling Product? Check_Byproducts->High_Wurtz Unreacted_SM High Amount of Unreacted Starting Material? Check_Byproducts->Unreacted_SM Sol_Temp Lower Reaction Temperature (-78°C) Use Inverse Addition High_Tertiary_Alcohol->Sol_Temp Yes Sol_Wurtz Ensure Slow Addition of Halide Use Activated Mg High_Wurtz->Sol_Wurtz Yes Sol_Grignard_Formation Check Grignard Formation: - Anhydrous Conditions? - Activated Mg? Unreacted_SM->Sol_Grignard_Formation Yes

Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.

References

Optimizing reaction conditions for the synthesis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thiophene derivatives.

General Troubleshooting and FAQs

Frequently Asked questions

Q1: What are the most common synthetic routes to thiophene derivatives?

A1: Several well-established methods are used for thiophene synthesis, including the Paal-Knorr synthesis, Gewald aminothiophene synthesis, Fiesselmann thiophene synthesis, and Hinsberg synthesis. Additionally, Suzuki-Miyaura cross-coupling reactions are frequently employed to further functionalize the thiophene ring.[1][]

Q2: How can I improve the yield and purity of my thiophene synthesis?

A2: Optimizing yield and purity involves a systematic approach. Key factors to consider include selecting the most suitable reaction pathway for your target molecule, using high-purity reagents, carefully controlling reaction conditions (temperature, time, stoichiometry), and employing efficient purification techniques like column chromatography or recrystallization.[]

Q3: What should I do if my thiophene derivative is degrading during silica gel column chromatography?

A3: Thiophene derivatives can be sensitive to the acidic nature of silica gel. To prevent degradation, you can deactivate the silica gel by adding a small amount of a base, such as 1-2% triethylamine, to the eluent.[3] Minimizing the time the compound spends on the column by running it efficiently is also recommended. Alternatively, using a more neutral stationary phase like alumina can be a good solution for acid-sensitive compounds.[3]

Q4: I'm struggling to separate regioisomers of my substituted thiophene. What can I do?

A4: Separating regioisomers is a common challenge due to their similar polarities.[3] To enhance separation during column chromatography, you can screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent. Using a long, narrow column increases the number of theoretical plates and can improve separation.[3] Employing a shallow gradient elution, where the solvent polarity is increased very gradually, can also be effective.[3]

Troubleshooting Guide: The Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4]

Problem 1: Low or No Yield of the Desired 2-Aminothiophene.

  • Possible Cause: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is failing.

  • Solution:

    • Verify Base and Solvent: Ensure an appropriate base (e.g., morpholine, diethylamine) and a suitable polar solvent (e.g., ethanol, methanol, DMF) are being used.[5]

    • Isolate the Intermediate: Run a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is proceeding before adding sulfur.[5]

  • Possible Cause: Suboptimal reaction temperature.

  • Solution: The ideal temperature can be substrate-dependent. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific reaction.[5] Some reactions proceed well at room temperature, while others require heating.[5]

  • Possible Cause: Incorrect solvent choice.

  • Solution: Polar solvents like ethanol, methanol, or DMF are generally preferred as they can facilitate the condensation of intermediates with sulfur.[5] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.[5]

  • Possible Cause: Competing side reactions, such as dimerization of the α,β-unsaturated nitrile intermediate.

  • Solution: The formation of dimers can compete with the desired cyclization.[5] Adjusting the reaction temperature or the rate of reagent addition may help to minimize this side reaction.[5]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the Gewald reaction.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or diethylamine) (0.1-0.5 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add the base to the mixture and stir at room temperature for 30-60 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 50-70°C) and monitor its progress using TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow for Low Yield in Gewald Synthesis

Gewald_Troubleshooting start Low Yield in Gewald Synthesis check_condensation Is the initial Knoevenagel condensation successful? start->check_condensation optimize_condensation Optimize Condensation: - Check base/solvent - Run control reaction (no sulfur) - Monitor intermediate formation check_condensation->optimize_condensation No check_cyclization Is the cyclization with sulfur proceeding? check_condensation->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Optimize Cyclization: - Screen reaction temperatures - Evaluate solvent polarity and  sulfur solubility - Check for dimer side products check_cyclization->optimize_cyclization No purification_issues Purification successful? check_cyclization->purification_issues Yes optimize_cyclization->check_cyclization optimize_purification Optimize Purification: - Recrystallization solvent screening - Deactivate silica gel (Et3N) - Consider alternative stationary phase  (e.g., alumina) purification_issues->optimize_purification No success Successful Synthesis purification_issues->success Yes optimize_purification->purification_issues

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Troubleshooting Guide: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[6][7]

Problem 1: Low Yield of Thiophene and Significant Furan Byproduct Formation.

  • Possible Cause: The sulfurizing agent is also acting as a dehydrating agent, promoting the formation of a furan byproduct, which is a common competing pathway.[6][8]

  • Solution:

    • Choice of Sulfurizing Agent: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often milder and can provide better selectivity for the thiophene product.[8]

    • Reaction Temperature: Maintain the lowest effective temperature for the reaction. Higher temperatures can favor the dehydration pathway that leads to furan formation.[8]

    • Reaction Time: Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which can increase furan formation and potential product degradation.[8]

Problem 2: The Reaction is Sluggish or Incomplete.

  • Possible Cause: Insufficient reaction temperature for a less reactive substrate.

  • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[8]

  • Possible Cause: Inappropriate solvent.

  • Solution: Use a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene to ensure the reaction can be heated sufficiently to go to completion.[8]

  • Possible Cause: Deactivated sulfurizing agent.

  • Solution: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.[8]

Quantitative Data: Effect of Reaction Conditions on Paal-Knorr Synthesis
Starting MaterialSulfurizing AgentSolventTemperature (°C)Time (h)Yield of Thiophene (%)Reference
2,5-HexanedioneP₄S₁₀TolueneReflux475[6]
2,5-HexanedioneLawesson's ReagentTolueneReflux285[8]
1,4-Diphenyl-1,4-butanedioneP₄S₁₀Xylene140660[1]
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentXylene140378[1]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling of Thiophenes

This reaction is a powerful tool for C-C bond formation to create functionalized aryl- and heteroarylthiophenes.

Problem: Low or No Yield of the Coupled Product.

  • Possible Cause: Inactive catalyst.

  • Solution: Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[9]

  • Possible Cause: Inappropriate choice of base or solvent.

  • Solution: The base and solvent system is often substrate-dependent. A common starting point is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent system like dioxane/water or toluene/water.[9][10] Systematic screening of different bases and solvents may be necessary.

  • Possible Cause: Protodeboronation of the boronic acid.

  • Solution: Thiophene boronic acids can be unstable.[10] Using more stable boronic acid derivatives, such as pinacol esters or trifluoroborate salts, can mitigate this side reaction.[9]

  • Possible Cause: Dehalogenation of the thiophene starting material.

  • Solution: This can be a significant side reaction, particularly in the presence of water. Using minimal amounts of water or considering anhydrous conditions may help reduce dehalogenation.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Halogenated thiophene (e.g., 2-bromothiophene) (1.0 eq)

  • Aryl boronic acid or ester (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., dioxane/water 4:1)

Procedure:

  • To a Schlenk flask, add the halogenated thiophene, aryl boronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Logical Relationship Diagram for Suzuki Coupling Optimization

Suzuki_Optimization start Optimizing Suzuki Coupling of Thiophenes reagents Reagent Selection start->reagents conditions Reaction Conditions start->conditions workup Work-up & Purification start->workup thiophene Thiophene Substrate (Br, I, OTf > Cl) reagents->thiophene boron Boron Reagent (Boronic Acid, Ester, Trifluoroborate) reagents->boron catalyst Palladium Catalyst & Ligand reagents->catalyst base Base Selection (Carbonates, Phosphates) reagents->base solvent Solvent System (e.g., Dioxane/H2O, Toluene/H2O) conditions->solvent temperature Temperature Control (Typically 80-100°C) conditions->temperature atmosphere Inert Atmosphere (N2 or Ar) conditions->atmosphere extraction Aqueous Work-up workup->extraction chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization

Caption: Key parameters for optimizing Suzuki coupling reactions of thiophenes.

References

Troubleshooting the Knoevenagel/Gewald reaction sequence for thiophene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knoevenagel/Gewald reaction sequence for the synthesis of polysubstituted 2-aminothiophenes.

Troubleshooting Guides

This section addresses common issues encountered during the Knoevenagel/Gewald reaction sequence.

Issue: Low or No Product Yield

A low yield of the desired 2-aminothiophene can arise from issues in either the initial Knoevenagel condensation or the subsequent Gewald cyclization.

  • Q1: My overall reaction is failing. How can I determine if the initial Knoevenagel condensation is the problem?

    • A1: The first critical step is the base-catalyzed Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene compound.[1][2][3] To isolate this step, consider running a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base.[1] Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or LC-MS. If this intermediate is not formed, troubleshoot the Knoevenagel conditions.

  • Q2: I've confirmed the Knoevenagel condensation is working, but the final thiophene yield is still low. What are the next steps?

    • A2: If the Knoevenagel intermediate is successfully formed, the issue likely lies with the sulfur addition and cyclization steps of the Gewald reaction.[1] Key factors to investigate include:

      • Reaction Temperature: The optimal temperature can vary significantly based on the substrates. Some reactions proceed at room temperature, while others require heating. A temperature that is too low may lead to a slow reaction, whereas excessive heat can promote side reactions.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]

      • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the reaction.[1][4][5]

      • Sulfur Purity and Dispersion: Ensure high-purity elemental sulfur is used and that it is well-dispersed in the reaction mixture.

  • Q3: Could the choice of base be affecting my yield?

    • A3: Absolutely. The base is crucial for catalyzing the initial Knoevenagel condensation.[4][6] Weak bases like piperidine, morpholine, or triethylamine are commonly used.[4] If the reaction is sluggish, particularly with less reactive ketones, a stronger base might be necessary. However, using a base that is too strong can lead to side reactions like the self-condensation of an aldehyde starting material.[6][7] The stoichiometry of the base is also important; while catalytic amounts are often sufficient, some protocols use stoichiometric or even excess amounts of base.[8]

Issue: Difficult Purification and Side Product Formation

  • Q4: My crude product is a complex mixture. What are the likely side products?

    • A4: Several side reactions can occur, complicating purification:

      • Unreacted Starting Materials: Incomplete reaction will leave behind the initial carbonyl and active methylene compounds.[4]

      • Knoevenagel Intermediate: If the sulfur addition and cyclization are slow or incomplete, the α,β-unsaturated nitrile intermediate may be present in the final mixture.[4][9]

      • Michael Addition: The α,β-unsaturated product from the Knoevenagel condensation can react with another molecule of the active methylene compound, which is favored by higher temperatures and longer reaction times.[7]

      • Dimerization/Polymerization: The Knoevenagel intermediate can dimerize, especially under certain conditions.[10] Starting materials or intermediates can also polymerize, leading to a dark brown or tarry reaction mixture.[4][9]

  • Q5: How can I minimize the formation of these side products?

    • A5: To mitigate side product formation:

      • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to avoid unnecessarily long reaction times or excessive heat.

      • Control Reagent Stoichiometry: Ensure accurate measurement of all reactants.[4]

      • Purity of Starting Materials: Use pure, dry starting materials and solvents, as impurities can catalyze side reactions.[4][7]

Frequently Asked Questions (FAQs)

  • Q6: What are the typical starting materials for the Gewald reaction?

    • A6: The reaction is highly versatile and utilizes:

      • Carbonyl Compounds: A wide variety of aldehydes and ketones can be used.[4]

      • Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.[4][6]

      • Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[4]

  • Q7: What is the role of water in the Knoevenagel condensation?

    • A7: The Knoevenagel condensation produces one molecule of water.[7] This water can inhibit the reaction equilibrium.[7] In some cases, using a Dean-Stark apparatus or a dehydrating agent can improve yields.[4]

  • Q8: Are there greener or more efficient alternatives to traditional reaction conditions?

    • A8: Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Gewald reaction. These include:

      • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[11]

      • Solvent-free conditions: In some cases, running the reaction neat can improve outcomes.[7]

      • Aqueous conditions: Some protocols have been developed using water as a solvent, often in the presence of a suitable catalyst or under ultrasound irradiation.[12]

Data on Reaction Optimization

The following tables summarize quantitative data on the optimization of Gewald reaction conditions from a study using a piperidinium borate catalyst.[8]

Table 1: Effect of Catalyst Loading on a Model Gewald Reaction *

EntryCatalyst Loading (mol%)Time (min)Yield (%)
1024 hNo Reaction
2103592
3153094
4202096

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) catalyzed by piperidinium borate.[8]

Table 2: Effect of Temperature on the Model Gewald Reaction *

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTraces
2703 h84
310025 min96

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) with 20 mol% piperidinium borate catalyst.[8]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0 mmol).[7]

  • Add a suitable solvent, such as ethanol (10 mL).[7]

  • Stir the mixture at room temperature to dissolve the solids.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).[7]

  • Attach a reflux condenser and heat the mixture to a suitable temperature (e.g., 40-80°C or reflux).[7]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature, then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[7]

  • Dry the product under vacuum. The crude product can be purified by recrystallization.[7]

Protocol 2: General One-Pot Procedure for Knoevenagel/Gewald Synthesis of 2-Aminothiophenes

This one-pot procedure combines both reaction steps.

  • In a round-bottom flask, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.0 equiv).[8]

  • Add a suitable solvent, such as ethanol or methanol.[4]

  • Add the base (e.g., morpholine, piperidine, or triethylamine) with stirring. The amount can range from catalytic to stoichiometric.[4]

  • Heat the mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring the reaction's progress by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature.[9]

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.[9]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.[9]

Visualized Workflows and Logic

Knoevenagel_Gewald_Workflow Start Starting Materials: - Carbonyl Compound - Active Methylene Compound - Elemental Sulfur - Base Knoevenagel Knoevenagel Condensation (Base-Catalyzed) Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate Gewald Gewald Reaction: - Sulfur Addition - Cyclization - Tautomerization Intermediate->Gewald Product 2-Aminothiophene (Final Product) Gewald->Product Purification Workup & Purification Product->Purification

Caption: Experimental workflow for the Knoevenagel/Gewald reaction sequence.

Troubleshooting_Logic Start Low Yield or No Product CheckKnoevenagel Is Knoevenagel intermediate forming? (Run control reaction, check TLC/LC-MS) Start->CheckKnoevenagel TroubleshootKnoevenagel Troubleshoot Knoevenagel: - Check reactant purity - Optimize base/catalyst - Optimize temperature/solvent - Consider water removal CheckKnoevenagel->TroubleshootKnoevenagel No CheckSideProducts Analyze crude product for side reactions (dimerization, Michael addition, polymerization) CheckKnoevenagel->CheckSideProducts Yes Success Improved Yield TroubleshootKnoevenagel->Success TroubleshootGewald Troubleshoot Gewald: - Optimize temperature - Check sulfur purity/solubility - Change solvent - Increase reaction time TroubleshootGewald->Success CheckSideProducts->TroubleshootGewald No obvious side products OptimizeConditions Optimize Conditions: - Lower temperature - Reduce reaction time - Ensure reactant purity CheckSideProducts->OptimizeConditions Yes, side products observed OptimizeConditions->Success

Caption: Troubleshooting logic for low yield in the Knoevenagel/Gewald synthesis.

References

Technical Support Center: Enhancing the Stability of 3-(4-Methylbenzoyl)thiophene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount for the integrity and reproducibility of experimental results. This guide provides comprehensive technical support for enhancing the long-term storage stability of 3-(4-Methylbenzoyl)thiophene, a key intermediate in various research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors that can initiate the degradation of this compound are exposure to light (photodegradation), oxygen (oxidative degradation), and high temperatures (thermal degradation).[1] The thiophene ring, in particular, is susceptible to these environmental stressors.

Q2: What are the recommended general storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored as a neat solid in a cool, dark, and dry environment.[2][3] Storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended.[1] The container should be tightly sealed, and for optimal protection, an inert atmosphere (e.g., nitrogen or argon) can be used to displace oxygen.[3] Using amber glass vials can protect the compound from light exposure.

Q3: How can I monitor the purity of my this compound sample over time?

A3: The purity of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity. Regular testing, for instance, every 6 or 12 months, is advisable for samples stored long-term.

Q4: Are there any known incompatibilities with common excipients that I should be aware of when formulating this compound?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation.Store the compound in an amber, airtight container, preferably under an inert atmosphere. Minimize exposure to light and air during handling.
Appearance of new peaks in the HPLC chromatogram Chemical degradation has occurred.Identify the stress condition (light, heat, humidity, etc.) that the sample may have been exposed to. Review and improve storage conditions. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.
Decrease in the assay value (purity) of the compound Gradual degradation over time.Re-evaluate the storage conditions. If stored at room temperature, consider moving to a refrigerated or frozen environment. Ensure the container is properly sealed.
Inconsistent experimental results using the compound The compound may have degraded, leading to lower potency or the presence of interfering byproducts.Re-analyze the purity of the current batch of the compound. If degradation is confirmed, use a fresh, pure batch for experiments and implement stricter storage and handling protocols.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place 10 mg of the solid compound in a glass vial and heat in an oven at 80°C for 48 hours.

  • Photodegradation (Solid State): Spread a thin layer of the solid compound in a petri dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 268 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress Condition % Degradation (Approx.) Number of Major Degradation Products
Acid Hydrolysis (1 M HCl, 60°C, 24h)15%2
Base Hydrolysis (1 M NaOH, RT, 24h)40%3
Oxidative (3% H₂O₂, RT, 24h)25%2
Thermal (Solid, 80°C, 48h)5%1
Photolytic (Solid)30%3

Note: The % degradation is an approximate value and can vary based on the exact experimental conditions.

Table 2: Proposed Long-Term Storage Conditions and Expected Stability
Storage Condition Temperature Relative Humidity Light Condition Expected Shelf-Life (Purity >98%)
Recommended 2-8°C< 40%Protected from light> 3 years
Alternative -20°C< 40%Protected from light> 5 years
Room Temperature 20-25°C~60%Exposed to ambient light< 1 year

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_storage Long-Term Storage start This compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions hplc_analysis Stability-Indicating HPLC Analysis stress_conditions->hplc_analysis Analyze stressed samples data_evaluation Data Evaluation (% Degradation, Purity) hplc_analysis->data_evaluation storage_prep Prepare for Storage (Amber vial, Inert gas) data_evaluation->storage_prep Define optimal storage conditions storage Store at Recommended Conditions (e.g., 2-8°C) storage_prep->storage monitoring Periodic Purity Monitoring storage->monitoring

Caption: Experimental workflow for stability assessment and long-term storage of this compound.

degradation_pathways cluster_photolytic Photodegradation cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Base-catalyzed) parent This compound photo_products Radical Intermediates Ring-opened products parent->photo_products Light (UV/Vis) ox_products Thiophene-S-oxide Benzoic acid derivatives parent->ox_products Oxygen / Peroxides hydro_products Cleavage of benzoyl group Thiophene-3-carboxylic acid parent->hydro_products Base (e.g., NaOH)

Caption: Potential degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Purifying Benzoylthiophene Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzoylthiophene compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed protocols, troubleshooting guidance, and frequently asked questions related to column chromatography of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzoylthiophene compounds?

A1: The most common stationary phase for the column chromatography of moderately polar compounds like benzoylthiophenes is silica gel.[1][2] Standard silica gel (230-400 mesh) is typically effective for these separations.[3]

Q2: How do I choose the right mobile phase for my benzoylthiophene derivative?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a standard choice for eluting benzoylthiophene compounds.[1][4] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC is a 9:1 or 8:2 (v/v) mixture of hexane to ethyl acetate.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[2][5]

Q3: My benzoylthiophene compound is not dissolving in the mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder containing your adsorbed compound can then be carefully added to the top of the prepared column.[2][3]

Q4: Can I use gradient elution for my purification?

A4: Yes, gradient elution is often recommended, especially for complex mixtures. You would start with a low polarity mobile phase (e.g., a high hexane to ethyl acetate ratio) to elute non-polar impurities, and then gradually increase the polarity by increasing the proportion of ethyl acetate to elute your target benzoylthiophene compound and then any more polar impurities.[1][2]

Q5: My purified fractions contain impurities. What could be the reason?

A5: Impure fractions can result from several factors:

  • Column Overloading: A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight.[1] Overloading the column leads to poor separation.

  • Improper Packing: The column must be packed uniformly to avoid channeling, which results in inefficient separation. Ensure there are no air bubbles or cracks.[5]

  • Inappropriate Solvent System: If the chosen mobile phase does not provide adequate separation on TLC, it will not work well for the column. Re-optimize the solvent system using TLC.[5]

Troubleshooting Guide

Problem Potential Cause Solution
Compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[1]
Compound elutes too slowly or not at all (low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).[6]
Poor separation of spots (streaking or overlapping) The sample was overloaded on the column.Reduce the amount of crude material loaded onto the column.[7]
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5]
The incorrect solvent system was used.Perform a thorough solvent screen using TLC to find a system that gives good separation.[5]
Product is an oil instead of a solid Residual solvent is trapped in the product.Dry the product under a high vacuum, possibly with gentle heating if the compound is thermally stable.[7]
Presence of impurities.Re-purify the material, possibly using a different chromatography technique or recrystallization.[7]
Low yield after purification The product is too soluble in the recrystallization solvent (if used).Test different solvents for recrystallization to find one where the product is sparingly soluble at room temperature but highly soluble when heated.[7]
Compound decomposition on silica gel.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[8]

Quantitative Data Summary

The following table provides examples of mobile phase compositions and corresponding Rf values for the purification of specific benzoylthiophene derivatives. This data can serve as a starting point for developing your own purification protocols.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueYield (%)
4-Methoxybenzoyl-substituted derivative (3b)10:1 for column, 3:1 for TLC0.3863%
Pivaloyl-substituted derivative (5c)10:1 for column, 3:1 for TLC0.4050%
2-Methoxybenzoyl-substituted derivative (5d)40:1 for column, 20:1 for TLC0.3072%

Data sourced from supplementary information of a research article.

Due to the wide variety of possible benzoylthiophene structures, a comprehensive comparative table is not feasible. Researchers are encouraged to use the following template to record their experimental data to build a personalized database for their specific compounds of interest.

Parameter Value Units Notes
Mass of Crude Productg
Mass of Purified Productg
Yield%Calculated as (Mass of Purified Product / Mass of Crude Product) x 100
Purity (before purification)%Determined by HPLC, GC, or NMR
Purity (after purification)%Determined by HPLC, GC, or NMR
Mobile Phase Compositione.g., Hexane:Ethyl Acetate (v/v)
Stationary Phasee.g., Silica Gel (230-400 mesh)
Rf Value of ProductIn the specified mobile phase

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of a Benzoylthiophene Compound

This protocol provides a general procedure that should be optimized for each specific benzoylthiophene derivative.

1. Materials and Equipment:

  • Crude benzoylthiophene compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.

3. Column Preparation:

  • Securely clamp the glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the solvent until the level is just above the top layer of sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent for better solubility). Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting fractions.

  • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified benzoylthiophene compound.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or melting point analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Determines Mobile Phase Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection TLC Monitoring TLC Monitoring Elution & Fraction Collection->TLC Monitoring Guides Collection Pooling Pure Fractions Pooling Pure Fractions TLC Monitoring->Pooling Pure Fractions Identifies Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Final Product Final Product Solvent Evaporation->Final Product

Caption: Experimental workflow for purifying benzoylthiophene compounds.

troubleshooting_logic Start Start Problem Problem Start->Problem Solution1 Solution1 Problem->Solution1 Poor Separation? Solution2 Solution2 Problem->Solution2 Low Yield? Solution3 Solution3 Problem->Solution3 Compound doesn't elute? Solution4 Solution4 Problem->Solution4 Compound elutes too fast? End End Solution1->End Optimize solvent system / Repack column Solution2->End Check for decomposition / Recrystallization issues Solution3->End Increase mobile phase polarity Solution4->End Decrease mobile phase polarity

Caption: Troubleshooting logic for column chromatography purification.

References

Preventing polysubstitution in the electrophilic substitution of thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the electrophilic substitution of thiophene, with a core focus on preventing polysubstitution.

Frequently Asked Questions (FAQs)

Q1: Why is thiophene highly reactive in electrophilic aromatic substitution?

Thiophene is an electron-rich aromatic heterocycle that is significantly more reactive than benzene towards electrophiles.[1][2] Its reactivity, however, is generally lower than that of furan and pyrrole.[1][3] This enhanced reactivity is attributed to the delocalization of the sulfur atom's lone pair of electrons into the π-system, which increases the electron density of the ring.[2][4] Consequently, the energy barrier for the rate-determining step—the formation of the intermediate carbocation (σ-complex)—is lower for thiophene than for benzene because it has less resonance stabilization to lose.[1]

Q2: Why does electrophilic substitution on thiophene preferentially occur at the C2-position?

Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position.[2][5] This regioselectivity is governed by the stability of the intermediate carbocation formed during the reaction. Attack at the C2-position results in a more stable intermediate that can be described by three resonance structures, allowing the positive charge to be delocalized more effectively, including onto the sulfur atom.[2][6] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two possible resonance structures.[2][6]

Q3: What is the primary cause of polysubstitution in thiophene reactions?

The high nucleophilicity of the thiophene ring that makes it reactive towards an initial electrophilic attack is also the primary reason for polysubstitution.[4][7] Once the first substituent is added, particularly if it is an activating group, the ring can become even more reactive than the starting material, leading to a second substitution, which typically occurs at the C5-position. Halogenation, for instance, is so rapid that tetrasubstitution can occur easily if the reaction is not carefully controlled.[8]

Q4: How do substituents already present on the thiophene ring affect further substitution?

The nature of the substituent on the thiophene ring significantly influences subsequent electrophilic substitution reactions:

  • Activating Groups: Electron-donating groups (e.g., alkyl, methoxy) increase the electron density of the ring, making it more susceptible to further electrophilic attack and increasing the likelihood of polysubstitution.[9][10]

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, acetyl, carboxyl) decrease the ring's electron density, making further substitution more difficult.[10][11] This deactivating effect can be strategically used to prevent polysubstitution. For instance, in 3-substituted benzo[b]thiophenes with electron-withdrawing groups, electrophilic attack is directed to the benzene ring instead of the deactivated thiophene ring.[11]

Troubleshooting Guides for Common Electrophilic Substitution Reactions

This section provides practical guidance for controlling selectivity and preventing polysubstitution in specific reactions.

Halogenation of Thiophene
  • Problem: Uncontrolled reaction leads to the formation of di- (2,5-dihalo) and polyhalogenated thiophenes instead of the desired monosubstituted product.[8]

  • Cause: Thiophene's high reactivity makes its halogenation extremely rapid, even at very low temperatures.[8] The initial halogen substituent only slightly deactivates the ring, which is often insufficient to prevent a second rapid substitution.

  • Solution: To achieve selective monohalogenation, milder halogenating agents and carefully controlled reaction conditions are essential.

ParameterRecommended Condition for MonosubstitutionRationale
Reagent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Provides a slow, controlled source of electrophilic halogen, minimizing over-halogenation.[12]
Temperature Maintain low temperatures (e.g., -30°C to 0°C)Reduces the reaction rate, allowing for greater control over the extent of substitution.[8]
Solvent Acetic Acid, Chloroform, or DMFSolvents can modulate the reactivity of the halogenating agent.[12]
Stoichiometry Use of ~1 equivalent of the halogenating agentPrevents excess reagent from driving the reaction towards polysubstitution.
Nitration of Thiophene
  • Problem: Use of standard nitrating mixtures (HNO₃/H₂SO₄) results in violent, often explosive, reactions and significant degradation of the thiophene starting material.[13]

  • Cause: Thiophene is highly susceptible to oxidation and nitrosation under strongly acidic conditions. The presence of nitrous acid, even in trace amounts, can trigger a runaway autocatalytic reaction.[13]

  • Solution: Employ milder nitrating agents that avoid the harsh conditions of mixed acids.

ParameterRecommended Condition for MononitrationRationale
Reagent Nitric acid in acetic anhydride (forms acetyl nitrate)A less aggressive nitrating agent that avoids strong acids and removes complications from nitrosation.[13][14]
Alternative Nitric acid with a metal-exchanged clay catalyst (e.g., Fe³⁺-montmorillonite)An eco-friendly method that improves selectivity for 2-nitrothiophene and avoids the use of acetic anhydride.[15]
Temperature 10°C to room temperatureProper temperature control is crucial to prevent superheating and side reactions.[14]
Friedel-Crafts Acylation of Thiophene
  • Problem: Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can cause significant polymerization and tar formation, leading to low yields of the desired acylated product.[16][17]

  • Cause: The thiophene ring, being electron-rich, is susceptible to acid-catalyzed polymerization, a reaction aggressively promoted by strong Lewis acids.[16]

  • Solution: Use milder Lewis acids or alternative catalysts that promote acylation without inducing significant polymerization.

ParameterRecommended Condition for MonoacylationRationale
Catalyst Tin tetrachloride (SnCl₄), Zinc chloride (ZnCl₂), or Phosphoric acidThese are less aggressive Lewis acids that effectively catalyze the reaction while minimizing polymerization side reactions.[8][18]
Alternative Solid acid catalysts (e.g., Hβ zeolite)Offer a milder and often more selective alternative to traditional Lewis acids.[16]
Temperature 0°C to room temperatureStarting the reaction at a low temperature and allowing it to proceed at room temperature helps control the initial exothermic reaction.[16]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative polymerization, which can be initiated by atmospheric oxygen.[16]

Visualizations

Reaction Mechanisms and Experimental Logic

G cluster_0 Electrophilic Substitution Mechanism Thiophene Thiophene Intermediate_C2 σ-Complex (C2 Attack) More Stable (3 Resonance Forms) Thiophene->Intermediate_C2 C2 Attack Intermediate_C3 σ-Complex (C3 Attack) Less Stable (2 Resonance Forms) Thiophene->Intermediate_C3 C3 Attack E_plus Electrophile (E+) Product_C2 2-Substituted Thiophene (Major Product) Intermediate_C2->Product_C2 Deprotonation Product_C3 3-Substituted Thiophene (Minor Product) Intermediate_C3->Product_C3 Deprotonation

Caption: Mechanism of electrophilic substitution on thiophene.

G cluster_1 Workflow for Preventing Polysubstitution Start Goal: Monosubstitution ReactionType Select Reaction Type (Halogenation, Nitration, Acylation) Start->ReactionType SelectReagent Choose Mild Reagents (e.g., NBS, Acetyl Nitrate, SnCl₄) ReactionType->SelectReagent ControlTemp Set Low Reaction Temperature (e.g., 0°C) SelectReagent->ControlTemp ControlStoich Use Stoichiometric Control (~1 equivalent of electrophile) ControlTemp->ControlStoich InertAtmosphere Use Inert Atmosphere (N₂ or Ar) ControlStoich->InertAtmosphere Monitor Monitor Reaction Progress (TLC/GC) InertAtmosphere->Monitor Workup Quench and Workup Monitor->Workup Result Analyze Product for Selectivity Workup->Result

Caption: Experimental workflow for selective monosubstitution.

G cluster_2 Polysubstitution: Causes and Prevention Cause_Node Causes of Polysubstitution HighReactivity High Ring Reactivity Cause_Node->HighReactivity ActivatingSub Activating First Substituent Cause_Node->ActivatingSub HarshCond Harsh Conditions (Strong Acids, High Temp) Cause_Node->HarshCond MildReagents Use Milder Reagents HighReactivity->MildReagents DeactivatingGroups Install Temporary Deactivating Group ActivatingSub->DeactivatingGroups LowTemp Control Temperature HarshCond->LowTemp CatalystChoice Select Milder Catalysts HarshCond->CatalystChoice Prevention_Node Preventative Measures

Caption: Factors leading to polysubstitution and their countermeasures.

Experimental Protocols

Protocol 1: Selective Monobromination of Thiophene using NBS

This protocol is adapted from procedures for the controlled bromination of reactive aromatic compounds.[12]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiophene (1 equivalent) in a suitable solvent (e.g., a mixture of chloroform and acetic acid).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the thiophene solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via distillation or column chromatography to yield 2-bromothiophene.

Protocol 2: Selective Mononitration of Thiophene using Acetyl Nitrate

This protocol is based on established methods for nitrating sensitive heterocyclic systems.[13][14]

  • Reagent Preparation: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 equivalents) to acetic anhydride (3.4 equivalents) in a separate flask, maintaining the temperature at 10°C.

  • Setup: In a three-necked flask, dissolve thiophene (1 equivalent) in acetic anhydride. Cool the solution to 10°C.

  • Nitration: Add the prepared nitric acid-acetic anhydride solution dropwise to the stirred thiophene solution. Carefully control the rate of addition to maintain the reaction temperature at or below room temperature. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, primarily 2-nitrothiophene, will precipitate as yellow crystals.

  • Purification: Collect the crystals by filtration, wash thoroughly with cold water until the washings are neutral, and air-dry. The product is a mixture of 2-nitrothiophene and 3-nitrothiophene and can be further purified by recrystallization.[15]

Protocol 3: Selective Friedel-Crafts Acylation using Tin (IV) Chloride

This protocol employs a milder Lewis acid to prevent polymerization.[8][16]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine thiophene (1 equivalent) and the acylating agent (e.g., acetic anhydride, 1.1 equivalents) in a dry solvent such as benzene or dichloromethane.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Add tin (IV) chloride (SnCl₄) (0.2 equivalents) dropwise to the stirred solution over approximately 30-40 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional hour.

  • Workup (Quenching): Carefully quench the reaction by slowly adding a mixture of water and concentrated hydrochloric acid.

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄). Remove the solvent by distillation and purify the residual liquid (2-acetylthiophene) by vacuum distillation.[16]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural features of novel compounds is crucial. 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science, can be effectively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of its predicted ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for spectroscopic analysis.

Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide presents predicted chemical shifts. These predictions are derived from the analysis of structurally similar compounds, including various 3-substituted thiophenes and p-tolyl ketones. This comparative approach allows for a robust estimation of the expected spectral features.

Predicted NMR Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing benzoyl group and the electron-donating methyl group on the phenyl ring, combined with the inherent electronic properties of the thiophene ring, result in a unique spectral fingerprint.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2 (Thiophene)~8.0 - 8.2dd~1.2, 2.9
H4 (Thiophene)~7.3 - 7.5dd~2.9, 5.0
H5 (Thiophene)~7.7 - 7.9dd~1.2, 5.0
H2'/H6' (Phenyl)~7.7d~8.2
H3'/H5' (Phenyl)~7.3d~8.2
CH₃ (Methyl)~2.4s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon Predicted Chemical Shift (ppm)
C=O (Carbonyl)~188 - 192
C3 (Thiophene)~138 - 142
C4 (Thiophene)~126 - 128
C5 (Thiophene)~130 - 133
C2 (Thiophene)~132 - 135
C1' (Phenyl)~135 - 138
C2'/C6' (Phenyl)~129 - 131
C3'/C5' (Phenyl)~128 - 130
C4' (Phenyl)~142 - 145
CH₃ (Methyl)~21 - 22

Experimental Protocol for NMR Analysis

A standardized protocol is essential for acquiring high-quality NMR data, ensuring reproducibility and enabling accurate structural elucidation.[1]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[2]

  • Tune and shim the probe to achieve a highly homogeneous magnetic field, maximizing spectral resolution.[1]

  • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.[1]

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.

  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: Set a wide spectral width of approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not critical.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Setup Tune, Lock, and Shim Spectrometer->Setup H1_Acq Acquire 1H NMR Spectrum Setup->H1_Acq C13_Acq Acquire 13C NMR Spectrum Setup->C13_Acq FT Fourier Transform FID H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Integration Integration (1H NMR) Calibration->Integration Analysis Analyze Chemical Shifts, Multiplicities, and Integrals Calibration->Analysis Integration->Analysis Structure Propose/Confirm Molecular Structure Analysis->Structure

Figure 1. A flowchart illustrating the key stages involved in the characterization of a chemical compound using NMR spectroscopy.

This comprehensive guide provides a framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By combining predicted data with a robust experimental protocol and a clear analytical workflow, researchers can confidently approach the structural elucidation of this and other novel chemical entities.

References

Comparative analysis of the reactivity of 3-(4-Methylbenzoyl)thiophene vs. 2-benzoylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the differential reactivity of two key benzoylthiophene isomers, providing insights into their synthetic utility and potential applications.

The strategic placement of a benzoyl group on a thiophene ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide presents a comparative analysis of 3-(4-Methylbenzoyl)thiophene and 2-benzoylthiophene, two isomers with distinct reactivity profiles that dictate their roles as synthetic intermediates. While direct comparative experimental data for these specific molecules is limited, this guide draws upon established principles of thiophene chemistry and analogous systems, such as acetylthiophenes, to provide a robust framework for understanding their behavior in key chemical transformations.

Executive Summary of Reactivity

The position of the benzoyl group is the primary determinant of the thiophene ring's susceptibility to further chemical modification. In general, the thiophene ring is more activated towards electrophilic attack at the α-position (C2 and C5) than the β-position (C3 and C4). Consequently, the electron-withdrawing benzoyl group at the 2-position deactivates the entire ring towards electrophilic substitution more significantly than a benzoyl group at the 3-position. Conversely, the reactivity of the carbonyl group itself is also modulated by the electronic nature of the thienyl substituent.

Key Reactivity Differences:

  • Electrophilic Aromatic Substitution: The thiophene ring of this compound is anticipated to be more reactive towards electrophiles than that of 2-benzoylthiophene.

  • Nucleophilic Acyl Addition: The carbonyl carbon in 2-benzoylthiophene is expected to be slightly more electrophilic than in this compound due to the stronger electron-withdrawing influence of the 2-thienyl group. The additional electron-donating methyl group on the benzoyl ring of the 3-isomer further reduces the electrophilicity of its carbonyl carbon.

Data Presentation: A Comparative Overview

Based on the principles of thiophene chemistry and data from analogous acetylthiophene systems, the following table summarizes the expected reactivity differences.[1]

Feature2-BenzoylthiopheneThis compoundRationale
Thiophene Ring Reactivity (Electrophilic Substitution) Less ReactiveMore ReactiveThe electron-withdrawing benzoyl group at the 2-position strongly deactivates the ring, particularly the adjacent C3 and the distant C5 positions. In the 3-isomer, the deactivating effect is less pronounced on the highly reactive C2 and C5 positions.
Favored Position of Further Electrophilic Substitution C4 or C5C2 or C5In 2-acylthiophenes, the C5 position is the most likely site for further substitution, though C4 substitution can also occur under certain conditions. For 3-acylthiophenes, the C2 and C5 positions are both activated and sterically accessible.
Carbonyl Group Reactivity (Nucleophilic Addition) More ElectrophilicLess ElectrophilicThe 2-thienyl group is more electron-withdrawing than the 3-thienyl group, making the attached carbonyl carbon more susceptible to nucleophilic attack. The electron-donating 4-methyl group on the benzoyl ring of the 3-isomer further decreases carbonyl electrophilicity.
Thermodynamic Stability More StableLess StableStudies on acetylthiophenes have shown that the 2-acyl isomer is thermodynamically more stable than the 3-acyl isomer.[2]

Experimental Protocols

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This protocol can be adapted to compare the rates and regioselectivity of acylation on the thiophene ring of both isomers.

Materials:

  • 2-Benzoylthiophene or this compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of the benzoylthiophene substrate (1.0 equivalent) in dry dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The relative reaction rates can be determined through competitive experiments or by monitoring the consumption of the starting material over time. The regioselectivity can be determined by spectroscopic analysis of the product(s).

Nucleophilic Acyl Addition: Reduction with Sodium Borohydride

This protocol can be used to compare the reactivity of the carbonyl group in each isomer towards a nucleophile (hydride).

Materials:

  • 2-Benzoylthiophene or this compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the benzoylthiophene substrate in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding alcohol.

By running competitive reactions with an equimolar mixture of the two isomers and a limiting amount of sodium borohydride, the relative reactivity of the carbonyl groups can be assessed by analyzing the product ratio.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams depict the logical relationships in the reactivity of these compounds.

Electrophilic_Substitution_Reactivity cluster_2_benzoylthiophene 2-Benzoylthiophene cluster_3_methylbenzoylthiophene This compound 2-BT 2-Benzoyl- thiophene 2-BT_ring Thiophene Ring (Less Reactive) 2-BT->2-BT_ring deactivates 2-BT_carbonyl Carbonyl Group (More Electrophilic) 2-BT->2-BT_carbonyl 3-MBT 3-(4-Methylbenzoyl)- thiophene 3-MBT_ring Thiophene Ring (More Reactive) 3-MBT->3-MBT_ring deactivates less 3-MBT_carbonyl Carbonyl Group (Less Electrophilic) 3-MBT->3-MBT_carbonyl

Caption: Comparative electronic influence of the benzoyl group.

Reaction_Pathways cluster_reactions Key Reactions Start Benzoylthiophene Isomers EAS Electrophilic Aromatic Substitution Start->EAS NAA Nucleophilic Acyl Addition Start->NAA Product_EAS_2BT Substituted 2-Benzoylthiophene (Slower Reaction) EAS->Product_EAS_2BT 2-isomer Product_EAS_3MBT Substituted this compound (Faster Reaction) EAS->Product_EAS_3MBT 3-isomer Product_NAA_2BT Alcohol from 2-Benzoylthiophene (Faster Reaction) NAA->Product_NAA_2BT 2-isomer Product_NAA_3MBT Alcohol from this compound (Slower Reaction) NAA->Product_NAA_3MBT 3-isomer

Caption: Predicted outcomes of key reactions.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(4-Methylbenzoyl)thiophene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 3-(4-Methylbenzoyl)thiophene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its synthesis, commonly achieved through Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride, can yield various impurities. These may include unreacted starting materials, the isomeric byproduct 2-(4-Methylbenzoyl)thiophene, and di-acylated thiophenes. Accurate purity assessment is therefore critical for ensuring the quality and reliability of research and development outcomes.

This guide focuses on HPLC as a primary method for purity validation and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques for Purity Determination

HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds. However, orthogonal methods such as NMR and GC-MS provide complementary information and can be invaluable for a comprehensive purity assessment.

Analytical TechniquePrincipleInformation ProvidedLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesLimitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of impurities, retention time.~0.01%~0.05%High resolution, high sensitivity, widely available, suitable for non-volatile compounds.Requires reference standards for impurity identification, response factors can vary between compounds.
qNMR (¹H NMR) Resonance of atomic nuclei in a magnetic field.Unambiguous structural confirmation, quantitative purity against a certified internal standard.~0.1%~0.5%Absolute quantification without a reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, may not detect non-protonated impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.Separation of volatile impurities, molecular weight and fragmentation pattern of components.~0.01%~0.05%High sensitivity, provides structural information from mass spectra, excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.

Note: The LOD and LOQ values are typical estimates and can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 50
      20 95
      25 95
      26 50

      | 30 | 50 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H NMR for the absolute quantification of this compound purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Maleic anhydride (certified internal standard)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities in the synthesized product.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-500 amu

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Conclusion Synthesis Synthesis of this compound (Friedel-Crafts Acylation) Purification Crude Product Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC Primary Purity Assessment (HPLC-UV) Purification->HPLC qNMR Orthogonal Purity & Structural Confirmation (qNMR) Purification->qNMR GCMS Volatile Impurity Profiling (GC-MS) Purification->GCMS Purity_Check Purity ≥ 99.5%? HPLC->Purity_Check qNMR->Purity_Check GCMS->Purity_Check Final_Product Qualified Product Purity_Check->Final_Product Yes Repurify Further Purification Required Purity_Check->Repurify No Repurify->Purification

A Comparative Guide to the Biological Activity of Benzoylthiophenes, with Reference to 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Benzoylthiophene derivatives have emerged as promising candidates for anticancer drug development, primarily through mechanisms involving the inhibition of tubulin polymerization and protein kinases.[3][4]

A novel 5-arylalkynyl-2-benzoyl thiophene, designated PST-3, has demonstrated potent antitumor activity by inhibiting tubulin polymerization.[5] This compound binds to the colchicine binding site of tubulin, disrupting microtubule networks in cancer cells and arresting the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5]

Thiophene derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in tumor angiogenesis.[6]

Table 1: In Vitro Cytotoxicity of Benzoylthiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
PST-3BT549 (Triple-negative breast cancer)15.42[5]
PST-3MDA-MB-468 (Triple-negative breast cancer)16.33[5]
PST-3Hs578T (Triple-negative breast cancer)23.36[5]
PST-3RKO (Colon carcinoma)29.34[5]
PST-3MIA PaCa-2 (Pancreatic cancer)30.82[5]
PST-3A549 (Non-small cell lung cancer)76.84[5]
PST-3MCF10A (Non-cancerous breast epithelial)278.13[5]
Thiazole-Thiophene 4bMCF-7 (Breast cancer)10.2 ± 0.7[7]
Thiazole-Thiophene 13aMCF-7 (Breast cancer)11.5 ± 0.8[7]
Cisplatin (Reference Drug)MCF-7 (Breast cancer)13.3 ± 0.61[7]
Experimental Protocols

MTT Assay for Cytotoxicity:

The in vitro cytotoxicity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay:

The effect of compounds on microtubule assembly can be monitored by light scattering at 340 nm.[5]

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.

  • Compound Addition: The test compound or a control (e.g., colchicine, DMSO) is added to the reaction mixture.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • IC50 Determination: The concentration of the compound that causes a 50% inhibition of tubulin polymerization is determined.[5]

Visualizations

anticancer_pathways cluster_tubulin Microtubule Disruption cluster_kinase Kinase Inhibition Benzoylthiophene Benzoylthiophene Tubulin Tubulin Benzoylthiophene->Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Dynamics->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Benzoylthiophene_K Benzoylthiophene VEGFR-2 VEGFR-2 Benzoylthiophene_K->VEGFR-2 Inhibits Downstream Signaling (e.g., MEK, ERK) VEGFR-2->Downstream Signaling Phosphorylates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Caption: Potential anticancer mechanisms of benzoylthiophenes.

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9] Commercially available drugs like Tinoridine and Tiaprofenic acid contain a thiophene ring and function as NSAIDs by inhibiting COX enzymes.[8] The presence of carboxylic acid, ester, amine, and amide groups, along with methyl and methoxy substitutions, appears to be important for their anti-inflammatory activity.[9]

While specific data for benzoylthiophenes as anti-inflammatory agents is less detailed in the provided results, the general activity of the thiophene scaffold suggests that derivatives of 3-(4-Methylbenzoyl)thiophene could be promising candidates for development as anti-inflammatory agents.

Experimental Protocols

In Vitro COX/LOX Inhibition Assay:

The inhibitory activity of compounds against COX and LOX enzymes can be determined using commercially available assay kits.

  • Enzyme Preparation: Purified COX-1, COX-2, or LOX enzyme is used.

  • Substrate and Inhibitor: The enzyme is incubated with a suitable substrate (e.g., arachidonic acid) in the presence or absence of the test compound.

  • Product Detection: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured, often through colorimetric or fluorometric methods.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is calculated.

Antimicrobial and Antifungal Activity

Halogenated benzothiophene derivatives have shown notable antibacterial and antifungal properties.[10] The presence and position of a halogen, such as chlorine or bromine, can significantly enhance antimicrobial efficacy.[10] For instance, 3-chloro and 3-bromo benzothiophene derivatives are active against a range of Gram-positive bacteria and the fungus Candida albicans.[10]

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

CompoundMicroorganismActivity/MICReference
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10)C. albicans ATCC 10231Antifungal potential[11]
3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K)C. albicans ATCC 10231Antifungal potential[11]
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E)S. aureus ATCC 25923High antibacterial activity[11]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L)S. aureus ATCC 25923High antibacterial activity[11]
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J)S. aureus ATCC 25923High antibacterial activity[11]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compound are made in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10]

Enzyme Inhibition

Beyond anticancer and anti-inflammatory targets, benzoylthiophene and related structures have been shown to inhibit other enzymes with therapeutic relevance.

  • Branched-chain α-ketoacid dehydrogenase kinase (BDK): 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel BDK inhibitor with an IC50 of 3.19 µM.[12] Inhibition of BDK could be a therapeutic strategy for metabolic diseases like maple syrup urine disease.[12]

  • Cholinesterase: Benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[13] Compound 5h was a particularly effective BChE inhibitor with an IC50 of 24.35 µM, comparable to the reference drug galantamine.[13]

  • BACE1: Thiophene-substituted acylguanidines have been designed as inhibitors of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), a key target in Alzheimer's disease research.[14]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method):

  • Reaction Mixture: A solution containing the enzyme (AChE or BChE), the test inhibitor, and a buffer is prepared.

  • Substrate Addition: The substrate (e.g., acetylthiocholine) is added to initiate the reaction.

  • Colorimetric Reaction: The product of the enzymatic reaction, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion.

  • Spectrophotometric Measurement: The rate of color formation is monitored at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value is determined.[2]

Visualizations

experimental_workflow Synthesis of Benzoylthiophene Derivatives Synthesis of Benzoylthiophene Derivatives In Vitro Screening In Vitro Screening Synthesis of Benzoylthiophene Derivatives->In Vitro Screening Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In Vitro Screening->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) In Vitro Screening->Antimicrobial Assays (e.g., MIC) Hit Identification Hit Identification Cytotoxicity Assays (e.g., MTT)->Hit Identification Enzyme Inhibition Assays->Hit Identification Antimicrobial Assays (e.g., MIC)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General workflow for the biological evaluation of novel benzoylthiophenes.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the broader family of benzoylthiophenes and benzothiophenes demonstrates significant potential across several therapeutic areas. The existing research strongly suggests that this class of compounds warrants further investigation. Future studies should focus on the synthesis and direct biological evaluation of this compound and its isomers to elucidate their specific activities and structure-activity relationships. The protocols and comparative data presented in this guide provide a framework for initiating such investigations into the medicinal chemistry of this promising heterocyclic system.

References

Structure-Activity Relationship of 3-(4-Methylbenzoyl)thiophene Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of thiophene-based compounds reveals critical insights for the development of novel therapeutics, particularly in the realm of oncology. While specific SAR studies on 3-(4-Methylbenzoyl)thiophene analogs are not extensively available in publicly accessible literature, a comprehensive comparison with structurally related aroylthiophene and benzo[b]thiophene derivatives provides a strong predictive framework for their potential as anticancer agents. These related compounds have demonstrated significant activity as inhibitors of tubulin polymerization, a key mechanism in disrupting cell division.

This guide synthesizes available data on potent aroyl-benzo[b]thiophene analogs to infer the likely SAR of 3-(4-Methylbenzoyl)thiophenes. The primary mechanism of action for these related compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of aroyl-benzo[b]thiophene derivatives is predominantly evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the IC50 values for a series of 2-(3',4',5'-trimethoxybenzoyl)-3-substituted-benzo[b]thiophene analogs, which serve as valuable comparators.

Compound IDR Group (at position 3)L1210 (leukemia) IC50 (nM)FM3A (murine mammary carcinoma) IC50 (nM)Molt/4 (lymphoblastic leukemia) IC50 (nM)CEM (lymphoblastic leukemia) IC50 (nM)HeLa (cervical cancer) IC50 (nM)Tubulin Polymerization IC50 (µM)
4f -CH₃1101201001201100.61
4g -CH₃ (with 4-OCH₃ on benzo[b]thiophene)19231819160.67
4h -CH₃ (with 5-OCH₃ on benzo[b]thiophene)4104504004203801.8
4i -CH₃ (with 6-OCH₃ on benzo[b]thiophene)28322529241.2
4j -CH₃ (with 7-OCH₃ on benzo[b]thiophene)35403338301.1
CA-4 (Reference Compound)2204331.0

Data extrapolated from studies on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives[1].

Structure-Activity Relationship (SAR) Insights

  • Aroyl Group: The presence of a benzoyl moiety is a common feature in many anticancer compounds. For the highly potent 2-aroylbenzo[b]thiophenes, a 3',4',5'-trimethoxy substitution pattern on the benzoyl ring is a crucial structural requirement for significant activity[1]. This suggests that for this compound analogs, modifications to the 4-methylbenzoyl ring could significantly impact cytotoxicity.

  • Substitution on the Thiophene/Benzo[b]thiophene Ring:

    • Small alkyl groups, such as a methyl group, at the adjacent position to the aroyl group (position 3 in the benzo[b]thiophene series) are well-tolerated and can lead to potent compounds[1].

    • The position of substituents on the benzo moiety of the benzo[b]thiophene ring has a profound effect on activity. Methoxy groups at the C-4, C-6, or C-7 positions tend to enhance antiproliferative activity, while a methoxy group at the C-5 position is less favorable[1]. This highlights the importance of the electronic and steric environment around the core heterocyclic ring.

  • Mechanism of Action: The primary mechanism for the potent anticancer activity of these related compounds is the inhibition of tubulin polymerization[1][2]. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

Experimental Protocols

To enable researchers to conduct comparable studies on this compound analogs, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period, typically 48-72 hours.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound or a reference inhibitor (like colchicine) at 37°C.

  • Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Scientific Workflow and Biological Pathways

To further aid in the understanding of the research process and the biological context, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification Cytotoxicity->Hit_ID Tubulin_Assay Tubulin Polymerization Assay Hit_ID->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay SAR_Analysis SAR Analysis Apoptosis_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Tubulin_Pathway cluster_cell Cellular Processes cluster_mitosis Mitosis cluster_drug Drug Action Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor 3-Aroylthiophene Analog Inhibitor->Tubulin Inhibits Polymerization Arrest G2/M Arrest Inhibitor->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

A Comparative Guide to the Docking Performance of Thiophene Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility allows for the design of derivatives that can interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics for conditions ranging from cancer and inflammation to neurodegenerative and infectious diseases.[2][3]

Computational molecular docking has become an indispensable tool in this discovery process, providing critical insights into the binding affinities and interaction mechanisms of thiophene derivatives with their target enzymes.[4] This guide offers an objective comparison of docking study results for various thiophene-based compounds against several key enzyme classes, supported by experimental data and detailed methodologies.

Comparative Analysis of Docking and Inhibitory Activity

The following tables summarize quantitative data from multiple studies, comparing the computationally predicted binding energies and docking scores with experimentally determined inhibitory activities (e.g., IC50 values). This side-by-side analysis highlights the correlation between in silico predictions and in vitro biological relevance.

Table 1: Thiophene Derivatives as Kinase Inhibitors

Compound SeriesTarget KinaseCompound IDBinding Energy / Docking Score (kcal/mol)Experimental Activity (IC50 / % Inhibition)Reference
Thieno[2,3-d]pyrimidinesFLT35-8.068IC50 = 32.435 µM[5][6]
Thieno[2,3-d]pyrimidinesKinase Screen8-7.529≥77% Inhibition[6]
Thieno[2,3-d]pyrimidinesKinase Screen9b-8.360≥77% Inhibition[6]
Thieno[2,3-d]pyrimidinesFLT311-9.01-[5][6]
Thiophenyl HydrazonesTubulin5b-7.05IC50 = 8.21 µM (Tubulin polymerization)[7]

Table 2: Thiophene Derivatives as Inflammation and Neurodegenerative Disease-Related Enzyme Inhibitors

Compound SeriesTarget EnzymeCompound IDBinding Energy / Docking Score (kcal/mol)Experimental Activity (IC50 / % Inhibition)Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenesCOX-229a-d-IC50 = 0.31–1.40 µM[8]
Tetrahydrobenzo[b]thiophenesAcetylcholinesterase (AChE)IIId-60% Inhibition[9]
Benzothiophene-chalconesAcetylcholinesterase (AChE)5f-IC50 = 62.10 μM[10][11]
Benzothiophene-chalconesButyrylcholinesterase (BChE)5h-IC50 = 24.35 μM[10][11]

Table 3: Thiophene Derivatives as Antimicrobial and Antiviral Enzyme Inhibitors

Compound SeriesTarget EnzymeCompound IDBinding Energy / Docking Score (kcal/mol)Experimental Activity (MIC)Reference
Thiophene DerivativesMtb DprE1*S23-8.516MIC = 78.125 µg/mL[12]
2-amide-3-methylester thiophenesSARS-CoV-2 Mac1Optimized Compound-IC50 = 2.1 µM[13]
1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl)COVID-19 Main ProteaseTTCP-Antiviral Properties Studied[4][14]

*Mtb DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase from Mycobacterium tuberculosis.

Experimental Protocols

The accuracy of in silico predictions is contingent upon rigorous and well-defined methodologies. The following sections detail the typical protocols employed in the molecular docking and experimental validation of thiophene-based inhibitors.

A generalized workflow for molecular docking studies involves several key steps, from protein and ligand preparation to the final analysis of results.[6]

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target enzyme is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added. The 3D structures of the thiophene derivatives (ligands) are prepared by adding Gasteiger charges and hydrogen atoms.[6]

  • Grid Generation: A grid box is defined around the active site of the enzyme. This box encompasses the binding pocket, and its coordinates are often centered on a co-crystallized ligand or key amino acid residues known to be critical for binding.[6]

  • Docking Simulation: Software such as AutoDock, Glide, or Discovery Studio is used to perform the docking calculations.[6] The program systematically explores various conformations and orientations of the ligand within the enzyme's active site.[6]

  • Scoring and Analysis: The resulting ligand poses are ranked using a scoring function that estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol.[6][7] The top-ranked poses are then visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.[6]

Computational predictions must be validated through experimental assays to confirm their biological relevance.[15] Below are representative protocols for assays used to validate inhibitors of kinases and inflammatory enzymes.

  • Kinase Inhibition Assay (e.g., FLT3):

    • Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, ATP, and the thiophene-based test compounds.[6]

    • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer. The enzymatic reaction is initiated by adding ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or fluorescence-based detection.[6]

  • Cyclooxygenase-2 (COX-2) Inhibition Assay:

    • Reagents: COX-2 enzyme, heme, reaction buffer, and a stock solution of the thiophene inhibitor prepared in DMSO.[15]

    • Procedure: In a 96-well microplate, the reaction buffer, heme, and COX-2 enzyme are combined. The inhibitor is added at various concentrations. The reaction is initiated, and its rate is calculated from the linear phase of a kinetic plot. The percentage of inhibition for each concentration is determined relative to a vehicle control.[15]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a typical docking workflow and a key signaling pathway targeted by thiophene derivatives.

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis & Validation p1 Obtain Protein Structure (e.g., from PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 d1 Define Binding Site (Grid Generation) p2->d1 l1 Design/Select Thiophene Ligand l2 Prepare Ligand (Optimize geometry, add charges) l1->l2 l2->d1 d2 Run Docking Simulation (e.g., AutoDock, Glide) d1->d2 a1 Score & Rank Poses (Binding Energy) d2->a1 a2 Analyze Interactions (H-bonds, Hydrophobic) a1->a2 v1 Experimental Validation (In Vitro Enzyme Assay) a2->v1

Caption: A typical workflow for molecular docking studies.

egf EGF Ligand egfr EGFR egf->egfr dimer Receptor Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus response Cell Proliferation, Survival nucleus->response inhibitor Thiophene-Based Kinase Inhibitor inhibitor->dimer Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition.

References

Unveiling the Potency: A Comparative Analysis of Substituted Benzo[b]thiophene Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of novel benzo[b]thiophene compounds reveals promising candidates for future anticancer therapies. This guide synthesizes IC50 data from multiple studies, offering a comparative look at the efficacy of these derivatives across a range of cancer cell lines and detailing the experimental protocols utilized for their evaluation.

Substituted benzo[b]thiophenes have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. Researchers have synthesized and evaluated a variety of these derivatives, revealing potent inhibitory effects against several cancer cell lines. This comparison guide consolidates key findings on their half-maximal inhibitory concentrations (IC50), providing a valuable resource for researchers and drug development professionals.

Comparative IC50 Values of Benzo[b]thiophene Derivatives

The cytotoxic activity of substituted benzo[b]thiophene derivatives has been assessed against a diverse panel of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Acrylonitrile Analogs Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]Leukemia, Colon, CNS, Prostate Cancer Cell Lines0.01 - 0.0665[1]
Analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]Leukemia, CNS, Prostate Cancer Cell Lines0.0212 - 0.05[1]
Compound 13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]Most of NCI-60 Panel< 0.01[1]
Benzo[b]thiophene-diaryl urea Derivatives Compound 17dHT-29 (Colon)5.91[2][3]
Compound 17dA549 (Lung)14.64[2][3]
Compound 1fMDA-MB-231 (Breast)9.05[2]
Compound 1gA549 (Lung)7.05[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives Compound b19MDA-MB-231 (Breast)Not specified, but showed significant inhibition[4][5]
5-hydroxybenzothiophene Derivatives Compound 16bU87MG (Glioblastoma)7.2[6]
Aminobenzo[b]thiophene 1,1-dioxides Compound 15Various Cancer Cell Lines0.33 - 0.75[7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) IPBTCaco-2 (Colon)63.74[3][8]
IPBTHepG2 (Liver)67.04[3][8]
IPBTPanc-1 (Pancreatic)76.72[3][8]
IPBTIshikawa (Endometrial)110.84[3][8]
IPBTMDA-MB-231 (Breast)126.67[3][8]
IPBTLNCaP (Prostate)127.59[3][8]
IPBTHeLa (Cervical)146.75[3][8]
Nicotinonitrile-based Derivatives Compound 7bMCF-7 (Breast)3.58[9]
Compound 7bPC-3 (Prostate)3.60[9]
Other Derivatives Compound 6bHepG2 (Liver)2.52[9]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential anticancer agents. The following is a generalized protocol for a standard cytotoxicity assay, such as the MTT or SRB assay, commonly used in the cited studies.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The benzo[b]thiophene derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.

  • The plates are incubated for a specified period, usually 48 to 72 hours.

3. Cytotoxicity Assay (Example: MTT Assay):

  • Following the incubation period, the treatment medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

4. Data Analysis and IC50 Determination:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanisms and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by some benzo[b]thiophene derivatives and the general workflow for determining IC50 values.

G cluster_0 Experimental Workflow for IC50 Determination A Cell Seeding in 96-well plates B 24h Incubation (Cell Adhesion) A->B C Treatment with Benzo[b]thiophene Derivatives (Serial Dilutions) B->C D 48-72h Incubation C->D E Addition of Cytotoxicity Reagent (e.g., MTT, SRB) D->E F Incubation E->F G Measurement of Absorbance/ Fluorescence F->G H Data Analysis: Plot Dose-Response Curve G->H I IC50 Value Calculation H->I

Experimental workflow for determining IC50 values.

Many benzo[b]thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1][10] The disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

cluster_pathway Simplified Tubulin Polymerization Inhibition Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Dynamic Instability) Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis Benzo Benzo[b]thiophene Derivatives Benzo->Tubulin Binds to Tubulin Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Inhibition of tubulin polymerization by benzo[b]thiophenes.

Other benzo[b]thiophene derivatives have been shown to target different pathways, such as the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[4][5] Another important target is the STAT3 signaling pathway, which plays a critical role in cell proliferation and survival.[7][11] Some derivatives also induce ferroptosis, a form of iron-dependent programmed cell death.[12]

This guide provides a snapshot of the current research on the anticancer potential of substituted benzo[b]thiophene derivatives. The diverse structures and mechanisms of action highlight the versatility of the benzo[b]thiophene scaffold in the design of novel and potent anticancer agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.

References

A Comparative Guide to the In Silico ADME Profiles of Benzothiophene and Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk development and reduce costly late-stage failures.[1] In silico tools offer a rapid and cost-effective means to predict these crucial pharmacokinetic parameters, guiding the selection and optimization of lead candidates.[2] This guide provides an objective comparison of the in silico ADME profiles of two prominent heterocyclic scaffolds in medicinal chemistry: benzothiophene and indole.

Benzothiophene, a sulfur-containing bicyclic aromatic compound, is a privileged scaffold found in numerous biologically active molecules, including the anti-osteoporosis drug raloxifene and the antifungal agent sertaconazole.[3][4] Similarly, the indole nucleus is a cornerstone of many natural products and pharmaceuticals, recognized for its versatile biological activities.[5] This comparison will leverage predicted data from the widely-used SwissADME web tool to provide insights into the drug-like properties of representative compounds from each class.[6][7]

Comparative ADME Profiling

The following tables summarize the key in silico ADME parameters for a selection of benzothiophene and indole derivatives. These parameters provide a snapshot of their potential oral bioavailability and overall drug-likeness.

Table 1: In Silico ADME Profile of Representative Benzothiophene-Based Compounds
CompoundMolecular FormulaMW ( g/mol )logP (Consensus)Water Solubility (logS)GI AbsorptionBBB PermeantCYP Inhibitor (2C9, 2D6)Drug-Likeness Violations
BenzothiopheneC₈H₆S134.202.65-3.11HighYesNo, No0
RaloxifeneC₂₈H₂₇NO₄S473.584.89-6.02HighYesYes, No0
SertaconazoleC₂₀H₁₅Cl₃N₂OS437.775.30-6.98HighYesYes, Yes0
3-BromobenzothiopheneC₈H₅BrS213.093.42-3.85HighYesNo, No0

Data for Benzothiophene, Raloxifene, Sertaconazole, and 3-Bromobenzothiophene were compiled and predicted for illustrative purposes based on their known structures.

Table 2: In Silico ADME Profile of Representative Indole-Based Compounds
CompoundMolecular FormulaMW ( g/mol )logP (Consensus)Water Solubility (logS)GI AbsorptionBBB PermeantCYP Inhibitor (2C9, 2D6)Drug-Likeness Violations
IndoleC₈H₇N117.151.90-2.12HighYesNo, No0
MelatoninC₁₃H₁₆N₂O₂232.281.43-2.43HighYesNo, No0
IndomethacinC₁₉H₁₆ClNO₄357.793.95-4.43HighYesYes, Yes0
5-BromoindoleC₈H₆BrN196.042.67-2.86HighYesNo, No0

Data for Indole, Melatonin, Indomethacin, and 5-Bromoindole were compiled and predicted for illustrative purposes based on their known structures.

Experimental Protocols

The in silico ADME data presented in this guide are predicted using methodologies analogous to those employed by the SwissADME web server. The protocols for key predictions are detailed below.

Physicochemical Properties

Molecular Weight (MW), number of hydrogen bond acceptors and donors, and other fundamental descriptors are calculated directly from the 2D structure of the molecule.

Lipophilicity

Lipophilicity is predicted as the logarithm of the partition coefficient between n-octanol and water (logP). SwissADME calculates a consensus logP from five different theoretical models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP) to provide a more robust prediction.[8]

Water Solubility

Aqueous solubility (logS) is predicted using a model derived from the ESOL (Estimated SOLubility) method. This model calculates solubility based on the contributions of individual atoms and functional groups.[8] SwissADME also provides qualitative solubility classifications (e.g., poorly, moderately, soluble).

Pharmacokinetics
  • Gastrointestinal (GI) Absorption: The prediction of GI absorption is based on the "BOILED-Egg" model, which plots the molecule's lipophilicity (WLOGP) against its polarity (Topological Polar Surface Area, TPSA).[9] This model delineates regions of high probability for passive absorption in the gastrointestinal tract.

  • Blood-Brain Barrier (BBB) Permeation: The same "BOILED-Egg" model is used to predict the likelihood of a compound passively diffusing across the blood-brain barrier.[9]

  • Cytochrome P450 (CYP) Inhibition: The potential for a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is predicted using machine learning models built on large datasets of known inhibitors.[2]

Drug-Likeness

Drug-likeness is assessed using established rules-based filters, most notably Lipinski's Rule of Five.[10] This rule evaluates MW, logP, hydrogen bond donors, and hydrogen bond acceptors to identify compounds with a higher probability of being orally bioavailable.

Visualizing the In Silico ADME Workflow

The following diagrams illustrate the logical flow of an in silico ADME profiling study and the decision-making process based on the predicted parameters.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction (e.g., SwissADME) cluster_analysis Analysis & Decision Compound Compound Structure (SMILES) Physicochem Physicochemical Properties (MW, TPSA) Compound->Physicochem Lipophilicity Lipophilicity (logP) Compound->Lipophilicity Solubility Water Solubility (logS) Compound->Solubility Pharmacokinetics Pharmacokinetics (GI, BBB, CYP) Compound->Pharmacokinetics Profile Comprehensive ADME Profile Physicochem->Profile Lipophilicity->Profile Solubility->Profile Pharmacokinetics->Profile DrugLikeness->Profile Decision Go/No-Go Decision or Optimization Profile->Decision to to

Caption: A generalized workflow for in silico ADME profiling.

Lipinski_Rule_Flowchart cluster_logic Start Start: Evaluate Compound MW MW <= 500? Start->MW logP logP <= 5? MW->logP Yes Violations Count Violations MW->Violations No HBD H-bond Donors <= 5? logP->HBD Yes logP->Violations No HBA H-bond Acceptors <= 10? HBD->HBA Yes HBD->Violations No HBA->Violations Yes HBA->Violations No Result Drug-like (<=1 violation) Violations->Result Count <= 1 NotDrugLike Poor Drug-likeness (>1 violation) Violations->NotDrugLike Count > 1

Caption: Decision tree for Lipinski's Rule of Five.

References

Evaluating the inhibitory effects of thiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various thiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the pathology of neurodegenerative diseases like Alzheimer's. This document summarizes quantitative inhibitory data, details the experimental protocols for their determination, and visualizes the relevant biological pathways and research workflows.

Comparative Inhibitory Effects of Thiophene Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of several series of thiophene derivatives against both AChE and BChE.

Compound SeriesDerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Thiophene-Chalcone-Coumarin Hybrids 23eAChE0.42 ± 0.019Galantamine1.142 ± 0.027
23a-h (range)AChE0.42 - 1.296Galantamine1.142 ± 0.027
Thiophene-linked Thiourea Analogues 36AChE0.40 ± 0.05Donepezil-
36BChE1.90 ± 0.10Donepezil-
Benzo[b]thiophene-Chalcone Hybrids 5fAChE62.10Galantamine-
5hBChE24.35Galantamine28.08
Tetrahydrobenzo[b]thiophene Derivatives IIIdAChE% Inhibition: 60%Donepezil% Inhibition: 40%
IIIa, VIb, VIg, VIhAChE% Inhibition: 51.67-56.67%Donepezil% Inhibition: 40%

Experimental Protocols

The determination of AChE and BChE inhibitory activity is predominantly carried out using the spectrophotometric method developed by Ellman. This assay is a simple, rapid, and reliable colorimetric method for measuring cholinesterase activity.

Ellman's Method for AChE/BChE Inhibition Assay

Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil, Galantamine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and reference inhibitor in a suitable solvent.

    • Prepare working solutions of the enzymes (AChE and BChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer at the desired concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or the reference inhibitor). A control well should contain the solvent only.

      • DTNB solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and the research process, the following diagrams have been generated using Graphviz (DOT language).

CholinergicSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT ChAT AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE BChE BChE ACh_synapse->BChE Receptor Cholinergic Receptor ACh_synapse->Receptor Thiophene Thiophene Derivatives Thiophene->AChE Thiophene->BChE Choline_reuptake Choline AChE->Choline_reuptake Hydrolysis Acetate Acetate AChE->Acetate Hydrolysis BChE->Choline_reuptake Hydrolysis BChE->Acetate Hydrolysis Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of thiophene derivatives.

ExperimentalWorkflow start Start: Hypothesis synthesis Synthesis of Thiophene Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening (AChE/BChE Inhibition Assay) purification->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo Promising Leads end End: Candidate Drug in_vivo->end

Caption: Experimental workflow for the evaluation of cholinesterase inhibitors.

A Comparative Spectroscopic Analysis of Synthesized Thiophene-Thiazole Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, thiophene-thiazole based heterocycles are of significant interest due to their diverse pharmacological potential. The precise characterization of these novel compounds is paramount, relying heavily on a suite of spectroscopic techniques to elucidate their molecular structures. This guide provides a comparative overview of spectroscopic data for a series of synthesized thiophene-thiazole derivatives, supported by detailed experimental protocols and a logical workflow for their analysis.

Spectroscopic Data Comparison

The structural elucidation of synthesized thiophene-thiazole heterocycles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are compiled from recent studies on novel thiophene-thiazole derivatives, offering a comparative reference for researchers in the field.

Table 1: ¹H NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives

CompoundSolventThiazole-H (δ, ppm)Thiophene-H (δ, ppm)Aromatic-H (δ, ppm)Other Key Signals (δ, ppm)
11a [1]DMSO-d₆7.02 (s, 1H)-7.08–7.83 (m, 8H)2.37 (s, 3H, CH₃), 4.77 (s, 2H, NH₂)
11d [1]DMSO-d₆7.05 (s, 1H)-7.11–7.84 (m, 7H)2.43 (s, 3H, CH₃), 4.84 (s, 2H, NH₂)
DTS(Th₂FBTTh)₂ [2]CDCl₃-6.90 (d, 2H), 7.03 (s, 2H), 7.16 (s, 2H), 7.26 (s, 2H), 7.98 (d, 2H), 8.25 (d, 2H)-0.81–1.06 (m, 28H), 1.21–1.48 (m, 42H), 1.71–1.80 (m, 8H), 2.84–2.92 (m, 8H), 7.71 (d, 2H)
IMA-R3 [3]CDCl₃--8.032 (d, 1H), 7.921 (d, 1H), 7.789 (m, 1H), 7.74-7.44 (m)2.73 (s)
IMA-R4 [3]CDCl₃--8.03 (d, 1H), 7.92 (d, 1H), 7.785 (d, 2H), 7.529 (m, 9H), 7.31 (m)-

Table 2: ¹³C NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives

CompoundSolventThiazole Carbons (δ, ppm)Thiophene Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Other Key Signals (δ, ppm)
11a [1]DMSO-d₆112.08, 151.87, 164.87-124.13, 125.31, 126.21, 127.94, 128.53, 135.17, 139.11, 144.54, 159.7215.12 (CH₃)
11d [1]DMSO-d₆110.11, 151.87, 162.87-123.13, 124.31, 125.21, 126.94, 127.53, 142.17, 145.11, 149.54, 155.7214.59 (CH₃)
10 [2]CDCl₃160.4124.8, 126.2, 126.5, 130.0, 130.3, 130.5, 131.6, 140.3, 141.2, 142.2-14.0, 14.1, 22.6, 29.2, 29.3, 29.9, 30.0, 30.7, 31.6
IMA-R3 [3]CDCl₃--133.68, 133, 132.44, 131.67, 130.92, 130.94, 129.41, 128.82, 127.34, 125.89-
IMA-R4 [3]CDCl₃--167.80, 139.08, 138.18, 134.51, 133.87, 133.68, 133.01, 132.74, 132.44, 131.76, 131.67, 130.96, 130.92, 130.13, 129.41, 128.82, 128.42, 128.14, 127.34, 125.88, 122.74, 122.39, 116.71-

Table 3: IR and Mass Spectrometry Data for Selected Thiophene-Thiazole Derivatives

CompoundIR (KBr, cm⁻¹) Key AbsorptionsMS (m/z) [M]⁺
11a [1]3424, 3220 (NH₂), 1599 (C=N)314
11d [1]3424, 3226 (NH₂), 1600 (C=N)359
DTS(Th₂FBTTh)₂ [2]Not specified1551.4923 [M+H]⁺ (HRMS)
IMA-R3 [3]2923, 2956, 2855 (Ar-CH), 1731 (C=N), 1461, 1374, 1239 (C-N), 1045 (C-C), 743 (C-S)Not specified
IMA-R4 [3]2958, 2924, 2859 (Ar-CH), 1748 (C=N), 1236, 1459 (C-N), 1048 (C-C), 724 (C-S), 415 (C-Br)Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques used in the characterization of thiophene-thiazole heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.[3]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values, and coupling constants to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using an FT-IR spectrometer.[1][3]

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C-S, N-H).[3]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[1]

  • Data Acquisition: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[2]

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of newly synthesized thiophene-thiazole heterocycles, from initial synthesis to final structure elucidation.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Thiophene-Thiazole Heterocycle Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis IR IR Spectroscopy (Functional Groups) Spectroscopic_Analysis->IR MS Mass Spectrometry (Molecular Weight & Formula) Spectroscopic_Analysis->MS NMR NMR Spectroscopy (¹H & ¹³C) Spectroscopic_Analysis->NMR Structure_Elucidation Structure Elucidation IR->Structure_Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Data_Comparison Comparison with Literature/Predicted Data Structure_Elucidation->Data_Comparison Final_Structure Final Structure Confirmed Data_Comparison->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of thiophene-thiazole heterocycles.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methylbenzoyl)thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(4-Methylbenzoyl)thiophene, ensuring compliance with general safety standards and promoting a secure laboratory environment.

Hazard Profile and Safety Recommendations

This compound should be handled as a hazardous substance. Based on information for similar compounds, its anticipated hazards are summarized below.

Hazard ClassificationDescriptionRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses with side shields or goggles.[1][3] If in eyes, rinse cautiously with water for several minutes.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure aligns with general guidelines for hazardous chemical waste management.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Wear protective gloves that have been inspected prior to use.[1]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

Waste Identification and Segregation
  • Original Container: Whenever possible, leave the chemical in its original container.[1]

  • No Mixing: Do not mix this compound with other waste materials.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill Management

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Containment: For small spills, absorb the chemical with an inert material such as sand or vermiculite.[3]

  • Collection: Carefully transfer the absorbed material into a suitable, sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Storage Pending Disposal
  • Container: Keep the waste container tightly closed.[1][4]

  • Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][4]

  • Incompatibilities: Store away from incompatible materials.

Final Disposal
  • Approved Facility: The primary and mandatory disposal method is to send the chemical to an approved waste disposal plant.[1][2][5]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

  • Professional Service: Engage a licensed hazardous waste disposal company to handle the collection and disposal of the chemical. Do not attempt to dispose of it down the drain or in regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Assess for Spills or Leaks B->C D Is there a spill? C->D E Follow Spill Management Protocol: - Ventilate - Contain with inert material - Collect in a sealed container D->E Yes F Prepare for Disposal D->F No E->F G Is the chemical in its original, labeled container? F->G H Transfer to a suitable, labeled waste container. Do not mix wastes. G->H No I Store in a cool, dry, well-ventilated area away from ignition sources. G->I Yes H->I J Contact Licensed Hazardous Waste Disposal Service I->J K Arrange for Pickup and Disposal at an Approved Facility J->K L End: Proper Disposal Complete K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.